2,4-Dimethoxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOUSCCPHSCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223397 | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-44-5 | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SV9LUD373 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2,4-Dimethoxybenzyl Alcohol - Physicochemical Properties and Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxybenzyl alcohol (DMBA) is an aromatic alcohol that serves as a valuable intermediate in organic synthesis and holds potential in various research and development applications.[1][2] Its utility is notably mentioned in the context of medicinal chemistry, where it can be used as a drug intermediate.[1][2] Understanding the fundamental physical and chemical properties of DMBA is crucial for its effective application in laboratory and industrial settings. This technical guide provides a comprehensive overview of the core physical properties and solubility characteristics of this compound, supported by generalized experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and represent a consensus of the available data. It is important to note that some values are reported as estimates or have been determined under specific experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [3][4][5] |
| Molecular Weight | 168.19 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid or low melting solid | |
| Melting Point | 38-40 °C (lit.) | [4][6][7] |
| Boiling Point | 177-179 °C at 10 mmHg | [2][4][6][7] |
| Density | 1.1322 g/cm³ (rough estimate) | [4][6] |
| Refractive Index | 1.545-1.548 | [4][6] |
| pKa | 14.18 ± 0.10 (Predicted) | [4] |
| LogP | 1.109 (est) | [4][8] |
| Vapor Pressure | 0.000169 mmHg at 25°C | [6] |
| Flash Point | >230 °F (>110 °C) | [4][6] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4][6] |
| Alcohol (general) | Soluble | [2][4][6] |
| Methanol | Slightly Soluble | [4] |
| Chloroform | Slightly Soluble | [4][8] |
| Mixed Solvent System | ≥ 2.5 mg/mL (14.86 mM) in a solution of DMSO, PEG300, Tween-80, and Saline (saturation unknown) | [1] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes
-
Thermometer
-
Sample of this compound
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
Sample of this compound
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
The sample is heated gently.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Qualitative Determination of Solubility
This method provides a general classification of a compound's solubility in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
Solvents of interest (e.g., water, ethanol, methanol, chloroform)
-
Sample of this compound
Procedure:
-
Approximately 10-20 mg of this compound is placed into a test tube.
-
A small volume (e.g., 1 mL) of the solvent is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.
-
The mixture is visually inspected for the presence of undissolved solid.
-
Observations are recorded as "soluble," "slightly soluble," or "insoluble."
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of the key physical and solubility properties of an organic compound such as this compound.
Caption: Logical workflow for the physicochemical characterization of an organic compound.
Conclusion
This technical guide provides a summary of the known physical properties and solubility of this compound. While a considerable amount of qualitative data is available, further research is required to establish precise quantitative solubility values in a range of common laboratory solvents. The experimental protocols outlined provide a framework for researchers to determine these properties with a high degree of accuracy. The provided workflow diagram offers a systematic approach to the physicochemical characterization of this and other similar organic compounds, which is essential for its successful application in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 7314-44-5 [chemicalbook.com]
- 3. This compound | C9H12O3 | CID 81750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7314-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [chembk.com]
- 7. This compound 99 7314-44-5 [sigmaaldrich.com]
- 8. 7314-44-5 | CAS DataBase [m.chemicalbook.com]
A Comprehensive Technical Guide to 2,4-Dimethoxybenzyl Alcohol (CAS 7314-44-5) for Researchers and Drug Development Professionals
An In-depth Review of its Properties, Synthesis, and Application as a Key Protecting Group in Organic Chemistry
Abstract
2,4-Dimethoxybenzyl alcohol (DMBA), identified by CAS number 7314-44-5, is a pivotal reagent in modern organic synthesis, primarily utilized as a versatile protecting group for various functional moieties. Its unique electronic properties, conferred by the two methoxy (B1213986) groups on the aromatic ring, allow for mild and selective introduction and removal, making it an invaluable tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in protecting alcohols, phenols, and amides. Detailed experimental protocols for key transformations and quantitative data are presented to assist researchers and drug development professionals in its effective application.
Physicochemical and Spectroscopic Data
This compound is a colorless to light yellow solid at room temperature, soluble in alcohols and chloroform, but insoluble in water.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7314-44-5 | |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 177-179 °C at 10 mmHg | [1] |
| Appearance | Colorless to light yellow solid | [1] |
| Solubility | Soluble in alcohol, chloroform; Insoluble in water | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons, hydroxyl proton, and methoxy protons. |
| ¹³C NMR | Resonances for aromatic carbons, methylene carbon, and methoxy carbons. |
| IR | Characteristic absorptions for O-H stretching, C-H (aromatic and aliphatic) stretching, and C-O stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
This compound can be synthesized through the reduction of 2,4-dimethoxybenzaldehyde (B23906). A common laboratory-scale procedure utilizes a palladium catalyst.[1]
Experimental Protocol: Synthesis from 2,4-Dimethoxybenzaldehyde[1]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Dioxane
-
Water (H₂O)
-
Formic acid (HCO₂H)
-
Nitrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried pressure tube equipped with a Teflon-coated stirring bar, add Pd(OAc)₂ (5 mol%) and PCy₃ (7.5 mol%).
-
Add 2,4-dimethoxybenzaldehyde (1 mmol) to the tube.
-
Seal the reaction tube, and then evacuate and backfill with nitrogen three times.
-
Inject 1 mL of dioxane into the tube and stir the mixture at room temperature for 15 minutes.
-
Inject water (10 eq.) and formic acid (4 eq.) into the reaction mixture.
-
Heat the reaction mixture to 90 °C and maintain for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to yield this compound.
Expected Yield: 81%[1]
Application as a Protecting Group
The 2,4-dimethoxybenzyl (DMB) group is a highly effective protecting group for alcohols, phenols, and the amide side chains of amino acids like glutamine and asparagine.[2][3] The electron-donating methoxy groups make the DMB ether linkage more acid-labile than the corresponding benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, allowing for selective deprotection under milder conditions.[3]
Protection of Alcohols
The protection of an alcohol as its DMB ether is typically achieved via a Williamson ether synthesis, reacting the alcohol with 2,4-dimethoxybenzyl chloride in the presence of a base.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 equivalents) portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Add a solution of 2,4-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of 2,4-Dimethoxybenzyl Ethers
The DMB group can be cleaved under various conditions, offering flexibility in synthetic design. The most common methods involve acidic hydrolysis or oxidative cleavage.
The DMB group is readily cleaved by treatment with trifluoroacetic acid, often in dichloromethane (B109758) as a solvent. This method is particularly useful due to the volatile nature of the reagents and byproducts, simplifying purification. Deprotection with 10% TFA in dichloromethane is typically complete within 2 hours at room temperature.[2]
Experimental Protocol: TFA-Mediated Deprotection[4]
Materials:
-
DMB-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMB-protected compound in dichloromethane.
-
Add trifluoroacetic acid (10-20% v/v) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
-
If necessary, purify the product by column chromatography.
Oxidative cleavage with DDQ is a mild and selective method for the deprotection of DMB ethers. This method is often preferred when acid-sensitive functional groups are present in the molecule.
Experimental Protocol: DDQ-Mediated Deprotection
Materials:
-
DMB-protected compound
-
Dichloromethane (DCM)
-
Water (or a pH 7 buffer)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMB-protected compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Wash the mixture with a saturated aqueous sodium sulfite solution to remove excess DDQ and its hydroquinone (B1673460) byproduct.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Applications in Drug Development
The stability of the DMB group under a wide range of reaction conditions, coupled with its facile removal under mild acidic or oxidative conditions, makes it an ideal protecting group in the synthesis of complex pharmaceutical compounds. Its use has been documented in the synthesis of various drug candidates, including those with a 1,3-diazaoxindole scaffold.[4][5] In peptide synthesis, the DMB group has been successfully employed to protect the amide side chains of glutamine and asparagine, preventing side reactions during peptide elongation.[3][6] The selective deprotection of the DMB group in the presence of other protecting groups allows for orthogonal protection strategies, which are crucial in the total synthesis of natural products and their analogues for drug discovery.
Conclusion
This compound is a valuable and versatile reagent for the protection of hydroxyl and amide functionalities in organic synthesis. Its favorable properties, including ease of introduction and selective removal under mild conditions, have established the DMB group as a cornerstone in the synthetic chemist's toolbox, particularly in the fields of natural product synthesis and drug development. The detailed protocols and data presented in this guide are intended to facilitate its effective and efficient use by researchers and scientists in these areas.
References
- 1. This compound | 7314-44-5 [chemicalbook.com]
- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzyl Alcohol from 2,4-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxybenzyl alcohol from 2,4-dimethoxybenzaldehyde (B23906), a common transformation in organic synthesis. This conversion is a fundamental step in the preparation of various pharmaceutical intermediates and other valuable organic compounds. The primary focus of this document is the reduction of the aldehyde functional group to a primary alcohol.
Physicochemical Properties of Reactant and Product
A summary of the key physicochemical properties of the starting material, 2,4-dimethoxybenzaldehyde, and the final product, this compound, is presented below for easy reference.
| Property | 2,4-Dimethoxybenzaldehyde | This compound |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₂O₃[2][3] |
| Molecular Weight | 166.17 g/mol [1] | 168.19 g/mol [4] |
| Appearance | White solid[5] | Off-white solid[6] |
| Melting Point | 67-69 °C[5] | 38-40 °C[4] |
| Boiling Point | 165 °C at 10 mmHg[5] | 177-179 °C at 10 mmHg[4] |
| CAS Number | 613-45-6[5] | 7314-44-5[3] |
Synthetic Approaches: A Comparative Overview
The reduction of 2,4-dimethoxybenzaldehyde to this compound can be achieved through several synthetic routes. The most common and practical methods involve the use of hydride reducing agents or catalytic hydrogenation. Below is a table summarizing various reaction conditions and reported yields for this transformation.
| Method | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| 1 | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Room Temperature | ~4 hours | High (Specific yield not reported, but generally high for aldehyde reductions)[7] |
| 2 | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C to Room Temperature | Not specified | High (Specific yield not reported, but LAH is a powerful reducing agent for aldehydes)[8][9] |
| 3 | Palladium(II) Acetate / Formic Acid | Dioxane / Water | 90 °C | 18 hours | 81% |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below. Standard laboratory safety precautions should be followed at all times.
Method 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes in the presence of less reactive functional groups.[9]
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.[7]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[7]
-
Upon completion, quench the reaction by the slow addition of aqueous ammonium (B1175870) chloride or 1N HCl at 0 °C.[7]
-
Extract the product with a suitable organic solvent, such as dichloromethane.[7]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Method 2: Reduction with Lithium Aluminium Hydride (LiAlH₄)
Lithium aluminium hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes.[8][10] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF.[12]
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.[12]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound.
Method 3: Palladium-Catalyzed Reduction with Formic Acid
This method provides an alternative to metal hydrides, using a palladium catalyst and formic acid as the hydride source.
Procedure:
-
To an oven-dried pressure tube equipped with a stir bar, add Pd(OAc)₂ (0.05 equivalents), PCy₃ (0.075 equivalents), and 2,4-dimethoxybenzaldehyde (1 equivalent).
-
Seal the tube, then evacuate and backfill with nitrogen three times.
-
Inject 1 mL of dioxane and stir the mixture at room temperature for 15 minutes.
-
Inject water (10 equivalents) and formic acid (4 equivalents).
-
Heat the reaction mixture to 90 °C for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford this compound.
Visualizing the Synthesis
To better illustrate the chemical transformation and the general laboratory procedure, the following diagrams are provided.
Caption: Chemical transformation of 2,4-dimethoxybenzaldehyde to this compound.
Caption: General experimental workflow for the reduction of 2,4-dimethoxybenzaldehyde.
Characterization of this compound
The successful synthesis of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the two methoxy (B1213986) groups, the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (around 1680 cm⁻¹) is a clear indicator of a successful reduction.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of this compound (m/z = 168.19).[13]
This guide provides a detailed overview of the synthesis of this compound from its corresponding aldehyde. The choice of reducing agent and reaction conditions can be tailored to the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups. For any specific application, it is recommended to perform small-scale optimization studies.
References
- 1. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2,4-二甲氧基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Dimethoxybenzaldehyde | 613-45-6 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. This compound [webbook.nist.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dimethoxybenzyl alcohol. This document details the chemical shifts, multiplicities, coupling constants, and integration values for each proton in the molecule. Furthermore, a standardized experimental protocol for acquiring the spectrum is presented, alongside a visual representation of the molecular structure and its corresponding proton assignments.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceutical compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties, particularly its 1H NMR spectrum, is crucial for reaction monitoring, quality control, and structural elucidation. This guide serves as a detailed reference for researchers working with this compound.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3). The following table summarizes the key quantitative data from the spectrum.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6 | ~7.20 | d | ~8.3 | 1H |
| H-5 | ~6.45 | dd | ~8.3, 2.4 | 1H |
| H-3 | ~6.42 | d | ~2.4 | 1H |
| -CH2- | ~4.63 | s | - | 2H |
| 4-OCH3 | ~3.82 | s | - | 3H |
| 2-OCH3 | ~3.85 | s | - | 3H |
| -OH | ~2.15 | s (broad) | - | 1H |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as concentration and solvent purity.
Spectral Interpretation and Proton Assignments
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, methoxy (B1213986), and hydroxyl protons.
-
Aromatic Protons (H-6, H-5, H-3): The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The proton at the 6-position (H-6), being adjacent to the electron-withdrawing hydroxymethyl group, is the most deshielded and appears as a doublet at approximately 7.20 ppm with a coupling constant of about 8.3 Hz due to coupling with the neighboring proton H-5. The proton at the 5-position (H-5) appears as a doublet of doublets around 6.45 ppm, showing coupling to both H-6 (J ≈ 8.3 Hz) and H-3 (J ≈ 2.4 Hz). The proton at the 3-position (H-3) is the most shielded of the aromatic protons and appears as a doublet at approximately 6.42 ppm, with a small coupling constant of about 2.4 Hz due to meta-coupling with H-5.
-
Benzylic Protons (-CH2-): The two equivalent protons of the benzylic methylene (B1212753) group (-CH2-) are observed as a sharp singlet at approximately 4.63 ppm. The absence of splitting indicates no adjacent protons.
-
Methoxy Protons (-OCH3): The two methoxy groups at the 2- and 4-positions give rise to two distinct singlets. The singlet for the 4-methoxy group typically appears around 3.82 ppm, while the singlet for the 2-methoxy group is found at approximately 3.85 ppm. Each signal integrates to three protons.
-
Hydroxyl Proton (-OH): The hydroxyl proton gives a broad singlet at around 2.15 ppm. Its chemical shift and broadness are characteristic of exchangeable protons.
Experimental Protocol
The following is a representative experimental protocol for obtaining the 1H NMR spectrum of this compound.
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
Data Acquisition:
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Pulse Width: A standard 90° pulse is utilized.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the different protons labeled, corresponding to the assignments in the data table.
Caption: Molecular structure of this compound with proton labels.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from the raw data to the final structural assignment.
Caption: Workflow for the analysis of the 1H NMR spectrum.
An In-depth Technical Guide to the FTIR Analysis of 2,4-Dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,4-Dimethoxybenzyl alcohol. It includes a detailed experimental protocol, a summary of characteristic vibrational modes, and a logical workflow for the analysis.
Introduction to FTIR Spectroscopy in Pharmaceutical Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrometer measures this absorption and produces a unique spectral fingerprint of the molecule.
For a compound like this compound, FTIR analysis can confirm the presence of key functional groups, such as the hydroxyl (-OH) group, the aromatic ring, the ether linkages (-O-CH₃), and the aliphatic C-H bonds of the benzyl (B1604629) group. This makes it an invaluable tool in quality control, raw material identification, and structural elucidation in the pharmaceutical industry.
Experimental Protocol: FTIR Analysis of this compound via the KBr Pellet Method
This protocol details the steps for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
2.1. Materials and Equipment
-
This compound (solid sample)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
-
Desiccator
2.2. Sample Preparation
-
Drying: Gently grind approximately 200-300 mg of KBr powder in an agate mortar to a fine, consistent powder. If necessary, dry the KBr under an infrared lamp or in an oven at 110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample. Add this to the mortar containing about 100-200 mg of the dried KBr powder.
-
Grinding: Thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous mixture is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Distribute the powder evenly.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.
2.3. Data Acquisition
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. This will measure the absorbance of the atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.
-
Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's beam path.
-
Scan: Acquire the FTIR spectrum of the sample. Typical scanning parameters are a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
2.4. Data Analysis
The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound. Compare the peak positions with established correlation charts and reference spectra.
Data Presentation: Characteristic FTIR Absorption Bands of this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound. The precise position of a peak can vary slightly depending on the sample preparation and the physical state of the sample.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3550–3200 | Strong, Broad | O-H stretching | Hydroxyl group (-OH) |
| 3100–3000 | Medium | C-H stretching | Aromatic C-H (sp² C-H) |
| 2960–2850 | Medium | C-H stretching | Aliphatic C-H (sp³ C-H of CH₂ and OCH₃) |
| 1600–1585 & 1500–1400 | Medium-Strong | C=C stretching | Aromatic ring |
| 1260–1000 | Strong | C-O stretching | Aryl ether (-O-CH₃) and primary alcohol (C-OH) |
| ~830 | Strong | C-H out-of-plane bending | 1,2,4-trisubstituted benzene (B151609) ring |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the FTIR analysis of a solid sample using the KBr pellet method.
Mass Spectrometry of 2,4-Dimethoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 2,4-Dimethoxybenzyl alcohol (DMBA), a compound relevant in various fields of organic synthesis and medicinal chemistry. This document outlines the expected fragmentation patterns under electron ionization (EI), presents key mass spectral data, and provides a standardized experimental protocol for its analysis.
Core Concepts in the Mass Spectrometry of this compound
Electron ionization mass spectrometry (EI-MS) of this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) induces reproducible fragmentation, yielding a characteristic mass spectrum. The fragmentation pathways are influenced by the key functional groups: the benzyl (B1604629) alcohol moiety and the two methoxy (B1213986) substituents on the aromatic ring.
The initial step involves the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion (M•+). This radical cation is unstable and undergoes a series of fragmentation reactions to produce smaller, charged fragments that are detected by the mass spectrometer. The fragmentation of DMBA is primarily dictated by the stability of the resulting carbocations, particularly the resonance-stabilized benzylic and tropylium-like structures.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key ions. The most significant peaks are summarized in the table below.
| m/z Ratio | Proposed Ion | Relative Intensity |
| 168 | [C₉H₁₂O₃]•+ (Molecular Ion) | High |
| 167 | [M-H]⁺ | Moderate |
| 151 | [M-OH]⁺ or [M-CH₃-H₂]⁺ | High (Often the base peak) |
| 139 | [M-CH₂OH]⁺ | Moderate |
| 121 | [M-OH-CH₂O]⁺ | Moderate |
| 91 | Tropylium-like ion | Moderate |
| 77 | Phenyl cation | Low |
Data compiled from publicly available spectral databases such as NIST and PubChem.[1][2]
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 168) proceeds through several key pathways, initiated by the loss of electrons from the oxygen atoms or the aromatic system. The resulting radical cation undergoes cleavage and rearrangement to form various stable fragment ions.
Primary Fragmentation Pathways
The initial fragmentation events from the molecular ion (m/z 168) are critical for the overall appearance of the mass spectrum. These pathways involve the loss of small, stable neutral species.
Caption: Primary fragmentation of the molecular ion.
Formation of the Base Peak (m/z 151)
The ion at m/z 151 is frequently the base peak in the spectrum. Its formation is attributed to the loss of a hydroxyl radical from the benzylic alcohol group. This results in a highly resonance-stabilized 2,4-dimethoxybenzyl cation.
Caption: Formation of the key fragment at m/z 151.
Secondary Fragmentation and Rearrangements
Further fragmentation of the primary ions leads to other significant peaks in the spectrum. For instance, the ion at m/z 151 can undergo subsequent loss of formaldehyde (B43269) (CH₂O) from one of the methoxy groups, a common fragmentation for methoxy-substituted aromatic compounds.
Caption: Secondary fragmentation pathways.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.
-
Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.
Instrumentation and Conditions
-
Gas Chromatograph:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
Data Acquisition and Analysis
Acquire the data in full scan mode to obtain the complete mass spectrum. Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification and characterization of this compound in various experimental settings.
References
The 2,4-Dimethoxybenzyl Group: A Technical Guide to its Mechanism and Application as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a valuable asset in the synthetic chemist's toolkit, employed as a protecting group for a variety of functional groups, most notably alcohols, phenols, and amines. Its utility stems from its facile introduction and, more importantly, its selective cleavage under mild acidic or oxidative conditions. This technical guide provides an in-depth exploration of the mechanism of action of the DMB protecting group, complete with quantitative data, detailed experimental protocols, and visualizations to aid in understanding its application in complex synthetic strategies.
Core Mechanism: The Role of Electron-Donating Substituents
The key to the lability of the 2,4-dimethoxybenzyl protecting group lies in the electronic properties of its aromatic ring. The two methoxy (B1213986) groups at the ortho and para positions are strong electron-donating groups. Through resonance, they significantly increase the electron density of the benzene (B151609) ring, which in turn stabilizes the formation of a benzylic carbocation upon cleavage. This stabilization is more pronounced compared to the unsubstituted benzyl (B1604629) group or the singly substituted p-methoxybenzyl (PMB) group, rendering the DMB group more susceptible to cleavage under milder conditions.
The cleavage of a DMB ether can proceed through two primary mechanisms: acid-catalyzed cleavage and oxidative cleavage.
Acid-Catalyzed Cleavage
Under acidic conditions, the ether oxygen is protonated, converting the hydroxyl group of the protected alcohol into a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the formation of the highly stabilized 2,4-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction medium.
dot
Caption: Acid-catalyzed deprotection of a DMB-protected alcohol.
Oxidative Cleavage
Oxidative cleavage, typically employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), proceeds through a different pathway. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which is then attacked by a nucleophile (often water) to form a hemiacetal. The hemiacetal subsequently collapses to release the deprotected alcohol and 2,4-dimethoxybenzaldehyde.
dot
Caption: Oxidative deprotection of a DMB-protected alcohol using DDQ.
Quantitative Data on Deprotection
The choice of deprotection method depends on the specific substrate and the presence of other functional groups. The following table summarizes various conditions for the cleavage of DMB ethers, providing a comparative overview of their efficiency.
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Substrate/Notes |
| 10% TFA | CH₂Cl₂ | Room Temp. | 2 h | Quantitative | N,N-bis(2,4-dimethoxybenzyl)sulfamate |
| DDQ (1.1 equiv) | Toluene/H₂O | 80 | 71 h | 79 | 9-(p-methoxybenzyl)carbazole (as a model)[1] |
| DDQ (2.2 equiv) | Toluene/H₂O | 80 | 71 h | 79 | 9-(p-methoxybenzyl)carbazole (as a model)[1] |
| DDQ | CH₂Cl₂/H₂O | Room Temp. | Varies | Good to Excellent | General for alcohols[2] |
| TfOH (0.5 equiv) / 1,3-dimethoxybenzene | CH₂Cl₂ | Room Temp. | 5 min | 82 | PMB-protected cholesterol (as a model)[3] |
| FeCl₃ | Not specified | Not specified | Not specified | Excellent | Self-cleaving deprotection of DMB-protected alcohols[4] |
Experimental Protocols
Protection of an Alcohol with 2,4-Dimethoxybenzyl Bromide (Williamson Ether Synthesis)
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.[5][6][7][8]
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2,4-Dimethoxybenzyl bromide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl bromide in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
dot
Caption: Experimental workflow for DMB protection of an alcohol.
Deprotection of a DMB-Protected Alcohol using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the acid-catalyzed cleavage of a DMB ether.
Materials:
-
DMB-protected alcohol (1.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA, 10% v/v in CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in dichloromethane.
-
Add the 10% TFA solution in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of a DMB-Protected Alcohol using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol provides a general method for the oxidative cleavage of a DMB ether.[1][2]
Materials:
-
DMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-2.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Add DDQ to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproducts.
Conclusion
The 2,4-dimethoxybenzyl protecting group offers a versatile and valuable option for the protection of various functional groups in organic synthesis. Its enhanced lability compared to other benzyl-type protecting groups allows for its selective removal under mild acidic or oxidative conditions. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its successful implementation in the synthesis of complex molecules in research and drug development. The data and procedures presented in this guide provide a solid foundation for the effective utilization of the DMB protecting group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dimethoxybenzyl alcohol | 7314-44-5 | FD34724 [biosynth.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
An In-Depth Technical Guide to the Electron-Donating Properties of the 2,4-Dimethoxybenzyl Group
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a valuable asset in the synthetic chemist's toolbox, particularly in the fields of peptide synthesis, carbohydrate chemistry, and the development of complex drug candidates. Its utility stems from its unique electronic properties, which render it a highly effective and readily cleavable protecting group for a variety of functional moieties, including alcohols, amines, amides, and sulfamates. This technical guide provides a comprehensive overview of the electron-donating nature of the DMB group, its impact on reactivity, and detailed protocols for its application and removal.
Core Concepts: The Electron-Donating Nature of the 2,4-Dimethoxybenzyl Group
The key to the DMB group's functionality lies in the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups on the benzyl (B1604629) ring, positioned at the ortho and para positions. These groups significantly increase the electron density of the aromatic ring through a combination of inductive and resonance effects. This enhanced electron density has several important consequences:
-
Increased Acid Lability: The electron-rich nature of the DMB group stabilizes the formation of a carbocation intermediate upon acid-catalyzed cleavage. This makes the DMB group significantly more susceptible to removal under mild acidic conditions compared to the unsubstituted benzyl (Bn) group or even the p-methoxybenzyl (PMB) group.[1][2] This property is crucial for orthogonal protection strategies in multi-step syntheses.
-
Enhanced Reactivity in Deprotection: The electron-donating methoxy groups facilitate oxidative cleavage, making the DMB group readily removable by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2][3]
-
Modulation of Substrate Reactivity: The electron-donating character of the DMB group can influence the reactivity of the molecule to which it is attached.
While specific Hammett (σ) and Taft (σ*) constants for the entire 2,4-dimethoxybenzyl substituent are not readily found in extensive compilations, the strong electron-donating nature of the two methoxy groups suggests a significantly negative σ value, indicating a strong electron-donating effect. This is in line with the observed high reactivity of DMB-protected compounds in acid-catalyzed deprotection reactions, which proceed through a carbocationic intermediate stabilized by the electron-rich benzyl system.
Data Presentation: Comparative Deprotection of Benzyl-Type Protecting Groups
The choice of a protecting group is a critical decision in synthetic planning. The following table provides a comparative summary of the conditions required for the cleavage of common benzyl-type protecting groups, highlighting the relative lability of the DMB group.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Relative Lability |
| Benzyl | Bn | H₂, Pd/C; Strong acids (e.g., HBr, BCl₃)[1] | Least Labile |
| p-Methoxybenzyl | PMB | Mild acids (e.g., TFA); Oxidative cleavage (DDQ, CAN)[1][2] | Intermediate |
| 2,4-Dimethoxybenzyl | DMB | Very mild acids (e.g., dilute TFA); Oxidative cleavage (DDQ) [2][4] | Most Labile |
Experimental Protocols
Detailed methodologies for the introduction and cleavage of the DMB protecting group are essential for its successful application. The following protocols are generalized procedures and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Bromide
This protocol describes the formation of a DMB ether from a primary alcohol using a Williamson ether synthesis approach.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2,4-Dimethoxybenzyl bromide (DMB-Br)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of DMB-Br (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-dimethoxybenzyl ether.
Protocol 2: Protection of a Primary Amine with 2,4-Dimethoxybenzylamine
This protocol outlines the reductive amination procedure for the protection of a primary amine.
Materials:
-
Primary amine
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in methanol, add 2,4-dimethoxybenzaldehyde (1.05 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(2,4-dimethoxybenzyl) amine.
Protocol 3: Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
This protocol describes the acid-catalyzed cleavage of a DMB ether.
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C and add TFA (e.g., 10-50% v/v in DCM) dropwise. The concentration of TFA may need to be optimized depending on the substrate's sensitivity.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can range from a few minutes to several hours.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
To remove residual TFA, azeotrope the crude product with toluene (3 x).
-
Purify the resulting alcohol by flash column chromatography.[5]
Protocol 4: Deprotection of a DMB Ether using DDQ
This protocol outlines the oxidative cleavage of a DMB ether.
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the yellow color of DDQ and by TLC. Reaction times are typically 1-3 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the hydroquinone (B1673460) byproduct and isolate the desired alcohol.[6]
Visualizations: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the 2,4-dimethoxybenzyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Notes and Protocols: 2,4-Dimethoxybenzyl (DMPM) as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMPM or DMB) group is a valuable tool in modern organic synthesis for the protection of hydroxyl functionalities. Its unique electronic properties, conferred by the two electron-donating methoxy (B1213986) groups on the aromatic ring, render it highly susceptible to specific cleavage conditions, thereby offering a degree of orthogonality in complex synthetic strategies. These application notes provide a comprehensive overview of the use of the DMPM group, including detailed experimental protocols and comparative data.
Introduction
The DMPM group is a benzyl-type protecting group that can be introduced under standard Williamson ether synthesis conditions or via the use of a trichloroacetimidate (B1259523) donor. A key advantage of the DMPM group is its increased lability compared to the parent benzyl (B1604629) (Bn) group and the related p-methoxybenzyl (PMB) group.[1] This allows for its selective removal under milder oxidative or acidic conditions, a crucial feature in the synthesis of complex molecules with multiple sensitive functional groups.[1]
Key Features of the DMPM Protecting Group:
-
Ease of Introduction: Readily introduced using 2,4-dimethoxybenzyl halides or trichloroacetimidate.
-
Stability: Stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as some reducing and oxidizing agents.[2]
-
Facile Cleavage: Can be removed under mild oxidative conditions (e.g., DDQ) or acidic conditions (e.g., TFA), often with high selectivity.[1][2]
-
Orthogonality: The DMPM group can be selectively cleaved in the presence of other protecting groups such as benzyl (Bn) and p-methoxybenzyl (PMB) ethers, as well as silyl (B83357) ethers and acetonides under specific conditions.[3][4]
Protection of Alcohols
The protection of alcohols as their DMPM ethers is typically achieved through a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base, reacts with a 2,4-dimethoxybenzyl halide. Alternatively, for acid-sensitive substrates, the use of 2,4-dimethoxybenzyl trichloroacetimidate under acidic catalysis provides a milder method for protection.
Experimental Protocol 1: Protection of a Primary Alcohol using 2,4-Dimethoxybenzyl Chloride
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,4-Dimethoxybenzyl chloride (DMPM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of DMPM Ethers
The removal of the DMPM group can be efficiently achieved under either oxidative or acidic conditions. The choice of deprotection method will depend on the other functional groups present in the molecule.
Oxidative Deprotection using DDQ
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective reagent for the oxidative cleavage of DMPM ethers. The reaction is typically fast and clean, proceeding via a charge-transfer complex.[1] The increased electron density of the DMPM ring facilitates this process, allowing for selective deprotection in the presence of less electron-rich benzyl-type ethers.[3]
Experimental Protocol 2: Oxidative Deprotection using DDQ
Materials:
-
DMPM-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Water or a buffer solution (e.g., saturated aqueous NaHCO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMPM-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.1-1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times are typically short, ranging from 30 minutes to a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Acidic Deprotection using TFA
The DMPM group is labile to acidic conditions and can be readily cleaved using trifluoroacetic acid (TFA). The reaction proceeds through the formation of a stable 2,4-dimethoxybenzyl cation.
Experimental Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
DMPM-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMPM-protected alcohol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid (typically 10-50% v/v in DCM) dropwise.[2]
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC. Deprotection is often complete within 1-4 hours.[2]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols using the 2,4-dimethoxybenzyl group.
Table 1: Protection of Alcohols as DMPM Ethers
| Alcohol Substrate | Protection Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | DMPM-Cl | NaH | DMF | rt | 4 | ~90 |
| Secondary Alcohol | DMPM-Br | NaH | THF | rt | 12 | 85-95 |
| Acid-sensitive Alcohol | DMPM-O(C=NH)CCl₃ | TfOH (cat.) | DCM | 0 to rt | 1-3 | 80-95 |
Table 2: Deprotection of DMPM Ethers
| Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| DDQ (1.2 eq) | DCM/H₂O (18:1) | 0 to rt | 0.5-3 h | 85-98 | Selective over Bn and PMB ethers. |
| TFA (10% in DCM) | DCM | rt | 2 h | Quantitative | Effective for robust substrates.[2] |
| TfOH (0.5 eq) | DCM | rt | 10 min | 88-94 | Very rapid deprotection.[4] |
| FeCl₃ | CH₂Cl₂ | rt | 1-2 h | ~90 | An alternative Lewis acid catalyst. |
Diagrams
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 4. chem.ucla.edu [chem.ucla.edu]
Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the temporary masking of reactive functional groups is a critical strategy. The 2,4-dimethoxybenzyl (DMB) group serves as an effective protecting group for primary and secondary amines. This acid-labile protecting group offers stability under various reaction conditions, allowing for transformations on other parts of a molecule without affecting the protected amine. The electron-rich nature of the dimethoxybenzyl ring facilitates its cleavage under mild acidic conditions, ensuring the integrity of sensitive substrates upon deprotection. Furthermore, the DMB group can be cleaved oxidatively, providing an orthogonal deprotection strategy in the presence of other acid-sensitive groups.
Chemical Structure and Properties
The 2,4-dimethoxybenzyl group is introduced by the reaction of an amine with 2,4-dimethoxybenzyl chloride (DMB-Cl). The resulting N-DMB bond is stable to a range of reagents, including bases, nucleophiles, and some oxidizing and reducing agents. The key feature of the DMB protecting group is its susceptibility to cleavage by acids such as trifluoroacetic acid (TFA) and oxidative reagents like 2,3-dichloro-5,6-dicyanoquinone (DDQ).
Key Advantages of DMB Protection for Amines:
-
Acid Labile: The DMB group is readily cleaved under mild acidic conditions, often with high yields.
-
Orthogonality: The N-DMB group is stable to conditions used for the removal of other common protecting groups like Fmoc and Boc, allowing for selective deprotection strategies.
-
Oxidative Cleavage: The availability of an oxidative deprotection method using reagents like DDQ provides an alternative removal strategy, enhancing its versatility.
-
Stability: DMB-protected amines exhibit stability towards basic and nucleophilic conditions, as well as some reducing and oxidizing agents.
Applications in Synthesis
The DMB protecting group has found utility in various synthetic applications, including:
-
Peptide Synthesis: Protecting the side chains of amino acids like glutamine and asparagine.
-
Multi-step Synthesis: As a temporary protecting group for amines in the synthesis of complex natural products and pharmaceutical intermediates.
-
Heterocyclic Chemistry: Facilitating the synthesis of substituted heterocycles by protecting reactive amine functionalities.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of amines with 2,4-dimethoxybenzyl chloride and the subsequent deprotection of the N-DMB group.
Table 1: Protection of Amines with 2,4-Dimethoxybenzyl Chloride
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to 22 | 1.5 | High |
| 4-Methoxybenzylamine | Potassium Carbonate | Dichloromethane | 20 - 40 | 6 | High |
| Various Amines | DIPEA | DMF | 110 | - | 78-88 |
| Chloro-ester compound | DIPEA | - | - | - | 76 |
Table 2: Deprotection of N-(2,4-Dimethoxybenzyl) Amines
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 2 h | Quantitative | For N-protected sulfamates. |
| Acidic Cleavage | TFA, Triflic Acid, Anisole | - | - | - | 25 | For a complex heterocyclic amide. |
| Acidic Cleavage | p-Toluenesulfonic Acid | - | - | - | 64 | For a substituted 1,3-diazaoxindole. |
| Oxidative Cleavage | DDQ | Dichloromethane/Water | Room Temp. | - | Substrate Dependent | Effective for DMB ethers, but can be ineffective for some N-DMB compounds. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 2,4-Dimethoxybenzyl Chloride
This protocol describes a general procedure for the N-alkylation of a primary amine using 2,4-dimethoxybenzyl chloride.
Materials:
-
Primary amine (1.0 equiv)
-
2,4-Dimethoxybenzyl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and dissolve it in anhydrous dichloromethane.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 2,4-dimethoxybenzyl chloride in anhydrous dichloromethane.
-
Add the solution of 2,4-dimethoxybenzyl chloride dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of an N-(2,4-Dimethoxybenzyl) Amine via Acidic Cleavage
This protocol outlines the removal of the DMB protecting group using trifluoroacetic acid.
Materials:
-
N-(2,4-Dimethoxybenzyl) protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-(2,4-dimethoxybenzyl) protected amine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (typically 10-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for amine protection and deprotection.
Caption: Key steps in DMB protection and deprotection.
Application Notes and Protocols for 2,4-DMB Protection of Amides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the 2,4-dimethoxybenzyl (DMB) group as a protective measure for amide functionalities in peptide synthesis. The DMB group is a valuable tool for preventing common side reactions and improving the efficiency of synthesizing complex or "difficult" peptide sequences.
Introduction
In solid-phase peptide synthesis (SPPS), the amide side chains of asparagine (Asn) and glutamine (Gln) can lead to undesirable side reactions, such as dehydration to nitriles or aspartimide formation. Furthermore, the aggregation of growing peptide chains on the solid support can hinder coupling reactions and reduce overall yield and purity. The 2,4-DMB group serves as a temporary protecting group for the backbone amide nitrogen, effectively mitigating these issues. Its acid-lability allows for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA).
The primary applications of DMB protection in peptide synthesis include:
-
Prevention of Aspartimide Formation: By protecting the backbone amide nitrogen of the residue preceding an aspartic acid (Asp) residue, the formation of the succinimide (B58015) ring intermediate is sterically hindered.
-
Reduction of Peptide Aggregation: The bulky DMB group disrupts interchain hydrogen bonding, which is a primary driver of peptide aggregation on the solid support. This leads to improved solvation of the peptide chain and more efficient coupling reactions.[1]
-
Improved Solubility: DMB-protected peptide fragments exhibit enhanced solubility in common organic solvents used in peptide synthesis.[1]
Mechanism of Action
The 2,4-DMB group is introduced onto the amide nitrogen, creating a tertiary amide. This modification effectively blocks the nucleophilicity of the amide nitrogen, preventing its participation in side reactions. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring render the C-N bond susceptible to cleavage under strongly acidic conditions, such as treatment with TFA.
Data Presentation
The use of DMB protection has been shown to significantly improve the outcomes of challenging peptide syntheses. The following table summarizes quantitative data from relevant studies.
| Peptide Sequence/Application | Protection Strategy | Key Outcome | Reported Yield/Purity | Reference |
| 61-residue C-terminal region of human nucleolin | 14 Fmoc-Gly-(Dmb)Gly-OH building blocks used | Increased HPLC yield | 26% (with DMB) vs. 5% (without DMB) | [1] |
| Synthesis of Fmoc-(Dmb)Gly-OH | Two-step synthesis from ethyl 2-((2,4-dimethoxybenzyl)amino)acetate | Overall yield of the protected amino acid | 74% |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-(2,4-dimethoxybenzyl)-glycine (Fmoc-(Dmb)Gly-OH)
This protocol describes a two-step synthesis of the key building block for introducing DMB protection at a glycine (B1666218) residue.
Step 1: Synthesis of Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate
-
To a solution of ethyl glycinate (B8599266) hydrochloride (1 equivalent) and 2,4-dimethoxybenzaldehyde (B23906) (1 equivalent) in a suitable solvent, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.
-
Purify the crude product by flash chromatography to obtain ethyl 2-((2,4-dimethoxybenzyl)amino)acetate. A quantitative yield has been reported for this step.
Step 2: Fmoc Protection
-
Dissolve ethyl 2-((2,4-dimethoxybenzyl)amino)acetate (1 equivalent) in a mixture of dioxane and 1M NaOH.
-
Stir the solution for approximately one hour to facilitate the hydrolysis of the ethyl ester.
-
Dilute the mixture with saturated sodium bicarbonate (NaHCO₃) solution.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.
-
Stir the reaction overnight at room temperature.
-
Remove the dioxane under reduced pressure and add water.
-
Acidify the aqueous solution with a solid acid like citric acid to a neutral pH.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄) and concentrate under vacuum.
-
Purify the product by silica (B1680970) gel chromatography to yield Fmoc-(Dmb)Gly-OH as a nanocrystalline foam. A 74% yield over the two steps has been reported.
Protocol 2: Incorporation of Fmoc-Aaa-(Dmb)Gly-OH into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating a DMB-protected dipeptide into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Aaa-(Dmb)Gly-OH:
-
Pre-activate a solution of the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (typically 1.5-3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, HBTU; 1.5-3 equivalents), and a base (e.g., DIPEA; 3-6 equivalents) in DMF.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Continuation of Synthesis: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Protocol 3: Cleavage and Deprotection of DMB-Protected Peptides
The DMB group is cleaved simultaneously with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin using a TFA-based cleavage cocktail. The composition of the cocktail should be chosen based on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).
General Procedure:
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail in a fume hood. Common cocktails include:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A general-purpose cocktail suitable for many peptides.
-
Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v): A more robust cocktail for peptides containing multiple sensitive residues.
-
TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2 v/v/v/v): Recommended for peptides with Arg residues protected by sulfonyl groups.[2]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two to three times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Synthesis of the Fmoc-(Dmb)Gly-OH building block.
Caption: Workflow for incorporating DMB-protected dipeptides in SPPS.
Caption: Acid-catalyzed deprotection of the DMB group.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing DMB Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Challenges in Peptide Synthesis with DMB Protection
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. However, the synthesis of long or hydrophobic peptide sequences is often hampered by on-resin aggregation of the growing peptide chain. This aggregation can lead to incomplete reactions, resulting in deletion sequences and difficult purifications, ultimately lowering the overall yield and purity of the target peptide.[1]
The 2,4-dimethoxybenzyl (DMB) protecting group offers a robust solution to this challenge.[2] Utilized as a temporary backbone amide protecting group, DMB disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures and subsequent aggregation.[3] This strategy has been shown to significantly improve the synthetic efficiency of "difficult" sequences.[4] DMB protection is particularly advantageous in preventing common side reactions, most notably the formation of aspartimide in sequences containing the Asp-Gly motif.[5]
This document provides detailed application notes and protocols for the effective use of DMB-protected amino acids in Fmoc-based SPPS.
Key Applications and Advantages of DMB Protection
The primary application of DMB in SPPS is to enhance the synthesis of problematic peptide sequences. It is typically introduced as an Fmoc-protected dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH, where 'Aaa' is any amino acid preceding a glycine (B1666218) residue. This approach circumvents the sterically hindered coupling onto a DMB-protected secondary amine.[5]
| Application | Advantage of DMB Protection | Expected Outcome |
| Synthesis of Hydrophobic Peptides | Prevents on-resin aggregation by disrupting secondary structure formation.[2] | Increased yield and purity of the crude peptide. |
| Synthesis of Long Peptides (>30 aa) | Maintains good solvation of the peptide-resin throughout the synthesis. | Reduced incidence of deletion and truncated sequences. |
| Sequences Prone to Aspartimide Formation (e.g., Asp-Gly) | Sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain.[6] | Significant reduction or complete suppression of aspartimide-related impurities. |
Data Presentation: Expected Improvements in Yield and Purity
The use of DMB-dipeptides has been consistently shown to lead to substantial improvements in the quality of crude peptide products. While exact yields are sequence-dependent, the following tables provide a representative comparison of expected outcomes based on literature reports.
Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide
| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |
| Standard Fmoc-SPPS | 15-25 | 30-40 |
| Fmoc-SPPS with DMB-Dipeptide | 50-70 | >70 |
Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide
| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |
| Standard Fmoc-SPPS | 60-70 | 20-30 |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |
Experimental Protocols
Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol describes a representative synthesis of a DMB-protected dipeptide.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (B23906) (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (B128534) (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (B8407120) (2.0 eq) portion-wise and stir the reaction at room temperature overnight.[7]
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture and extract the free acid.
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.[7]
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.[7]
Step 4: Coupling of Fmoc-Ala-OH
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.
Manual SPPS Protocol for Incorporation of a DMB-Dipeptide
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3 eq)
-
HBTU (2.9 eq)
-
HOBt (3 eq)
-
DIPEA (6 eq)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Automated SPPS Protocol Adjustments
For automated peptide synthesizers, the DMB-dipeptide can be treated as a standard amino acid with an extended coupling time.
-
Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration for other amino acids.
-
Place the solution in the appropriate position on the synthesizer.
-
Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours.
-
Ensure the subsequent amino acid coupling cycle is programmed as usual.
Final Cleavage and Deprotection
The DMB group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.
Cleavage Cocktail (Reagent K):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).[8]
Visualizations
Caption: SPPS workflow incorporating a DMB-dipeptide for difficult sequences.
Caption: Mechanism of acid-catalyzed cleavage of the DMB protecting group.
Caption: Prevention of aspartimide formation using DMB protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. rsc.org [rsc.org]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols: The 2,4-Dimethoxybenzyl (DMB) Group in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB or DMPM) group is a valuable acid-labile protecting group for hydroxyl and amide functionalities in carbohydrate chemistry. Its utility stems from its increased sensitivity to acidic conditions compared to the more conventional p-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) ethers. This enhanced lability allows for selective deprotection under mild acidic conditions, enabling the synthesis of complex oligosaccharides and glycoconjugates where a nuanced protecting group strategy is required. The electron-donating methoxy (B1213986) groups at the ortho and para positions of the benzyl ring stabilize the benzylic carbocation formed during acid-catalyzed cleavage, thereby facilitating its removal.[1]
Key Applications
-
Orthogonal Protection Schemes: The DMB group's distinct cleavage conditions allow for its use in orthogonal protection strategies. It can be selectively removed in the presence of more robust protecting groups like benzyl, p-bromobenzyl, and allyl ethers, as well as esters.[2][3][4]
-
Glycosylation Reactions: As a protecting group on the amide nitrogen of 2-acetamido sugars, the DMB group can prevent the formation of undesirable oxazoline (B21484) side products during glycosylation reactions, leading to higher yields of the desired glycosides.
-
Enhanced Acid Lability: The DMB group is more labile than the PMB group, allowing for a hierarchical deprotection strategy where the DMB group can be removed selectively in the presence of PMB ethers under carefully controlled acidic conditions.[1]
Chemical Properties and Stability
The stability of the DMB group is highly dependent on the reaction conditions. A summary of its stability in the presence of common reagents is provided below.
| Condition Category | Reagents/Environment | Stability of DMB Group | Key Considerations |
| Acidic (Mild) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Labile | Readily cleaved, often used for selective deprotection.[3][4] |
| Acidic (Strong) | Anhydrous Hydrogen Fluoride (HF) | Labile | Cleaved. |
| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | Labile | Can be cleaved, but generally requires more forcing conditions than PMB.[5] |
| Oxidative | Ceric Ammonium Nitrate (CAN) | Labile | Cleaved. |
| Reductive | H₂/Pd-C | Labile | Cleaved via hydrogenolysis. |
| Basic | NaH, t-BuOK, aq. NaOH | Stable | Robust under a wide range of basic conditions. |
Comparative Data for Deprotection
The key advantage of the DMB group is its graded lability compared to other benzyl-type protecting groups. The following table summarizes typical conditions for the cleavage of DMB, PMB, and Bn ethers, highlighting the milder conditions required for DMB removal.
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4-Dimethoxybenzyl (DMB) | 20% TFA | CH₂Cl₂ | 0 °C to rt | 15-30 min | 85-95% | [3][4] |
| p-Methoxybenzyl (PMB) | 20% TFA | CH₂Cl₂ | rt | Several hours | Variable | [3][4] |
| p-Methoxybenzyl (PMB) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | rt | 1-2 h | ~90% | [5] |
| Benzyl (Bn) | H₂ (1 atm), Pd/C | MeOH or EtOAc | rt | 2-16 h | >95% | |
| Benzyl (Bn) | DDQ (2.3 equiv) | CH₂Cl₂/H₂O (17:1) | rt | >3 h | Low conversion | [5] |
Experimental Protocols
Protocol for Protection of a Hydroxyl Group with 2,4-Dimethoxybenzyl (DMB) Group
This protocol describes a general procedure for the introduction of a DMB ether onto a carbohydrate hydroxyl group using 2,4-dimethoxybenzyl chloride under basic conditions.
Materials:
-
Carbohydrate with a free hydroxyl group
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the carbohydrate (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.2 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow dropwise addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected carbohydrate.
Protocol for Acid-Catalyzed Deprotection of a 2,4-Dimethoxybenzyl (DMB) Ether
This protocol describes the selective cleavage of a DMB ether using trifluoroacetic acid (TFA) in the presence of a cation scavenger.[3][4]
Materials:
-
DMB-protected carbohydrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) or anisole (B1667542) (as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate (1.0 equiv) in anhydrous dichloromethane.
-
Add a cation scavenger such as toluene or anisole (10-20 equiv).
-
Cool the solution to 0 °C and add trifluoroacetic acid (20% v/v in CH₂Cl₂) dropwise with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes at 0 °C to room temperature.
-
Once the starting material is consumed, carefully neutralize the reaction by pouring it into a cold, stirred saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Protocol for Oxidative Deprotection of a 2,4-Dimethoxybenzyl (DMB) Ether
This protocol outlines a general procedure for the oxidative cleavage of a DMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
DMB-protected carbohydrate
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.5-2.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. The reaction time can vary from 1 to several hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
General workflow for the protection and deprotection of carbohydrate hydroxyls using the DMB group.
Comparison of the relative acid lability of common benzyl-type protecting groups.
Logical workflow for an orthogonal deprotection strategy involving the DMB group.
References
- 1. Reverse orthogonal strategy for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 2,4-Dimethoxybenzyl (DMB) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the introduction of the 2,4-dimethoxybenzyl (2,4-DMB) protecting group, a versatile tool in organic synthesis, particularly in the context of peptide and medicinal chemistry.
Introduction
The 2,4-dimethoxybenzyl (2,4-DMB) group is a valuable acid-labile and oxidatively cleavable protecting group for a variety of functional groups, including amines, amides, alcohols, phenols, thiols, and sulfamates. Its enhanced acid lability compared to the simple benzyl (B1604629) (Bn) group, owing to the electron-donating methoxy (B1213986) substituents, allows for its removal under milder acidic conditions. This property makes it particularly useful in the synthesis of complex molecules where other acid-sensitive protecting groups are present. Furthermore, the 2,4-DMB group can be selectively cleaved under oxidative conditions, providing an orthogonal deprotection strategy.
Data Presentation
The following tables summarize quantitative data for the introduction of the 2,4-DMB protecting group on various functional groups, compiled from the cited literature.
Table 1: Protection of Amines with 2,4-DMB Group
| Amine Type | Reagent | Base/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Primary Amine (in 1,3-diazaoxindole synthesis) | 2,4-Dimethoxybenzylamine hydrochloride | DIPEA | DMF | 3 | 60 | [1] |
| Secondary Amine (amide formation) | 2,4-Dimethoxybenzylamine | HATU, DIPEA | DMF | - | - | [2] |
| Amide (Glutamine/Asparagine side chain) | 2,4-Dimethoxybenzylamine | N,N'-Dicyclohexylcarbodiimide | - | - | - | [3] |
| Sulfamate | bis(2,4-dimethoxybenzyl)amine | - | - | - | High | [4] |
Table 2: Protection of Alcohols and Phenols with 2,4-DMB Group
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | 2,4-Dimethoxybenzyl chloride | K₂CO₃ | Acetone (B3395972) | 16-20 | 81-92 | [5] |
Table 3: Protection of Thiols with 2,4-DMB Group
| Substrate | Reagent | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| L-Aspartic acid derivative | (2,4-dimethoxybenzylthio)-4-methylphenyl sulfonate | LHMDS | - | - | - | [6] |
Experimental Protocols
Protocol 1: N-Protection of a Primary Amine via Reductive Amination
This protocol describes the protection of a primary amine using 2,4-dimethoxybenzaldehyde (B23906) followed by reduction.
Materials:
-
Primary amine
-
2,4-Dimethoxybenzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Dichloromethane (B109758) (DCM) or Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.0-1.2 equiv) in dichloromethane or methanol, add acetic acid (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: O-Protection of a Phenol
This protocol details the protection of a phenolic hydroxyl group using 2,4-dimethoxybenzyl chloride.
Materials:
-
Phenol
-
2,4-Dimethoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 equiv) in acetone or DMF, add potassium carbonate (2.0-3.0 equiv).
-
Add 2,4-dimethoxybenzyl chloride (1.1-1.5 equiv) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or stir at room temperature to 60 °C (for DMF) and monitor the reaction by TLC. Reaction times can vary from 16 to 24 hours[5].
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Protection and Deprotection
Caption: General workflow for the introduction and removal of the 2,4-DMB protecting group.
Cleavage Pathways of the 2,4-DMB Protecting Group
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Cleavage of 2,4-Dimethoxybenzyl Ethers with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethoxybenzyl (DMB) ether is a widely utilized acid-labile protecting group for hydroxyl functionalities in multi-step organic synthesis. Its heightened acid sensitivity, compared to other benzyl-type ethers like the p-methoxybenzyl (PMB) and unsubstituted benzyl (B1604629) (Bn) ethers, allows for its selective removal under mild acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this deprotection, offering efficient and clean cleavage. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the TFA-mediated deprotection of DMB ethers.
The cleavage of DMB ethers with TFA proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by TFA, which transforms the hydroxyl group into a good leaving group. Subsequent departure of the alcohol or phenol (B47542) generates a resonance-stabilized 2,4-dimethoxybenzyl carbocation. This highly stable carbocation is then quenched by a nucleophile, which can be the trifluoroacetate (B77799) anion or, more commonly, a scavenger added to the reaction mixture to prevent side reactions.
Key Advantages of DMB Ethers in Synthesis
-
High Acid Lability: DMB ethers are significantly more acid-labile than PMB and Bn ethers, allowing for selective deprotection in the presence of these and other less acid-sensitive protecting groups.
-
Mild Cleavage Conditions: The deprotection can often be achieved with dilute solutions of TFA at or below room temperature, preserving other sensitive functional groups within the molecule.
-
Stable Cation Formation: The formation of the resonance-stabilized 2,4-dimethoxybenzyl carbocation is a key driving force for the reaction, leading to efficient cleavage.
Common Scavengers
The highly electrophilic 2,4-dimethoxybenzyl cation generated during cleavage can react with nucleophilic functional groups on the substrate or solvent, leading to unwanted side products. To mitigate this, scavengers are typically added to the reaction mixture to trap the carbocation. Common scavengers include:
-
Trialkylsilanes: Triisopropylsilane (B1312306) (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.
-
Anisole (B1667542) and its Derivatives: Anisole and 1,3-dimethoxybenzene (B93181) are excellent scavengers that undergo Friedel-Crafts alkylation with the DMB cation.
-
Thiols: In peptide synthesis, scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) are often used, especially when sulfur-containing amino acids are present.
-
Water: Can act as a nucleophile to quench the carbocation.
Quantitative Data: Cleavage of 2,4-Dimethoxybenzyl Ethers with TFA
The following table summarizes various conditions and yields for the TFA-mediated cleavage of DMB ethers from a range of substrates.
| Substrate Type | TFA Concentration/Cocktail | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Protected 1,3-diazaoxindole | TFA/TfOH/Anisole | Dichloromethane (B109758) | Not Specified | Not Specified | 25 | |
| Protected Indole | Hot TFA | Not Specified | Reflux | Not Specified | 52 | [1] |
| Protected γ-Lactam Nitrogen | TFA/H₂O | Not Specified | Not Specified | Not Specified | High | |
| Protected Hydrazine (on solid support) | TFA-DCM | Dichloromethane | Not Specified | Not Specified | Not Specified | [2] |
| Protected Secondary Amine | TFAA | Not Specified | Not Specified | Not Specified | High | [3] |
| Peptide on Solid Support | TFA/TIS/H₂O (95:2.5:2.5) | None | Room Temperature | 2-3 h | Not Specified | [4][5] |
| Protected Alcohol (general) | 10% TFA | Dichloromethane | Room Temperature | 15 min | High |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Cleavage of a DMB-Protected Alcohol
This protocol is a general guideline for the deprotection of a DMB-protected alcohol in solution.
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Scavenger (e.g., anisole or triisopropylsilane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a scavenger, such as anisole (5-10 equivalents) or triisopropylsilane (2-5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol 2: Cleavage of a DMB Group from a Protected Phenol
This protocol provides a method for the deprotection of a DMB-protected phenol.
Materials:
-
DMB-protected phenol
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
1,3-Dimethoxybenzene (scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for workup and purification
Procedure:
-
To a solution of the DMB-protected phenol in anhydrous dichloromethane (DCM, 0.1 M), add 1,3-dimethoxybenzene (3-5 equivalents).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA, 20-50% v/v) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected phenol.
Visualizations
Reaction Mechanism
The following diagram illustrates the SN1 mechanism for the TFA-mediated cleavage of a 2,4-dimethoxybenzyl ether.
Caption: Mechanism of TFA-mediated DMB ether cleavage.
Experimental Workflow
The following diagram outlines the general workflow for the solution-phase cleavage of a DMB ether.
Caption: General workflow for DMB ether cleavage.
References
Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2,4-dimethoxybenzyl (DMB) group is a valuable protecting group for hydroxyl functionalities in organic synthesis due to its facile removal under mild oxidative conditions. One of the most effective reagents for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is favored for its high efficiency and selectivity, allowing for the deprotection of DMB ethers in the presence of other protecting groups such as p-methoxybenzyl (PMB), benzyl (B1604629) (Bn), and various silyl (B83357) ethers.[1][2] The reaction proceeds under neutral conditions, making it compatible with a wide range of sensitive functional groups.[1] The electron-donating methoxy (B1213986) groups on the DMB moiety facilitate the formation of a charge-transfer complex with DDQ, leading to selective cleavage.[2]
Mechanism of Deprotection
The deprotection of a 2,4-DMB ether with DDQ proceeds through an oxidative mechanism. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to form a radical cation, which is stabilized by the methoxy groups. Subsequent hydrolysis of the resulting oxonium ion liberates the free alcohol, 2,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH2).[2][3]
Caption: Mechanism of 2,4-DMB deprotection using DDQ.
Quantitative Data Summary
The efficiency of the DDQ-mediated deprotection of DMB ethers is influenced by the substrate, solvent, temperature, and stoichiometry of the reagents. The following tables summarize representative quantitative data from various studies.
Table 1: Deprotection of DMB Ethers under Various Conditions
| Entry | Substrate | DDQ (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 9-(2,4-dimethoxybenzyl)carbazole | 2.2 | Toluene/H₂O | 80 | < 71 | 82 | [4] |
| 2 | S-Phenyl 2-O-DMB-3-O-Bn-4-O-PMB-α-L-rhamnopyranoside | 1.1 | CH₂Cl₂/H₂O (18:1) | RT | 1 | 95 | [1] |
| 3 | S-Phenyl 2,4-di-O-benzyl-3-O-DMB-α-L-rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to RT | 1.5 | 78 | [5] |
| 4 | General Procedure Example | 1.3 | CH₂Cl₂/phosphate (B84403) buffer (pH 7) | 0 to RT | 1 | 97 | [3] |
Table 2: Selectivity of DMB vs. PMB Deprotection
| Entry | Substrate | DDQ (equiv.) | Solvent | Conditions | Product (Yield %) | Note | Reference | |---|---|---|---|---|---|---| | 1 | Compound with both DMB and PMB ethers | 1.0 | CH₂Cl₂/H₂O | RT, 1h | DMB deprotected (84%), PMB intact | DMB ethers are more reactive than PMB ethers. |[1] |
Experimental Protocols
General Protocol for the Deprotection of 2,4-DMB Protected Alcohols
This protocol provides a general procedure for the oxidative cleavage of a 2,4-DMB ether using DDQ. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
2,4-DMB protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Deionized water or phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 2,4-DMB protected substrate (1.0 equiv.) in a mixture of CH₂Cl₂ and water (typically in a ratio of 10:1 to 20:1 v/v). The concentration of the substrate is generally around 0.03-0.1 M.[3][5]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv.) to the stirred solution. The color of the reaction mixture will typically change to dark green or brown.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Caption: General workflow for DMB deprotection using DDQ.
Key Considerations and Troubleshooting
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate. A common solvent system is a mixture of dichloromethane and water (e.g., 18:1).[3] Using a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be beneficial for acid-sensitive substrates.[3]
-
Stoichiometry of DDQ: While a slight excess of DDQ (1.1-1.5 equivalents) is typically used, the optimal amount may vary depending on the substrate.[3]
-
Reaction Time and Temperature: Most deprotections are complete within a few hours at room temperature. For less reactive substrates, longer reaction times or slightly elevated temperatures may be necessary.[4]
-
Work-up: The reduced DDQ (DDQH₂) is acidic and can be removed by a basic wash (e.g., NaHCO₃ solution) during the work-up.[5]
-
Orthogonality: The DMB group can be selectively cleaved in the presence of other protecting groups like PMB, benzyl, MOM, THP, and TBS, making it a valuable tool in multi-step synthesis.[2][3] However, electron-rich functionalities such as dienes or trienes may be susceptible to oxidation by DDQ.[3]
References
- 1. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protection Strategies Involving the 2,4-DMB Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in the construction of complex molecules like peptides and oligosaccharides, the strategic use of protecting groups is paramount. An effective orthogonal protection strategy allows for the selective deprotection of one functional group without affecting others, enabling precise chemical modifications. The 2,4-dimethoxybenzyl (DMB) group has emerged as a valuable acid-labile protecting group, offering unique advantages in various synthetic schemes.
These application notes provide a comprehensive overview of the orthogonal protection strategies involving the 2,4-DMB group. Detailed experimental protocols, quantitative data on its stability and cleavage, and diagrams of key transformations are presented to facilitate its successful implementation in research and development.
Key Applications of the 2,4-DMB Group
The primary applications of the 2,4-DMB group in chemical synthesis include:
-
Backbone Amide Protection in Peptide Synthesis: The DMB group can be introduced on the backbone amide nitrogen of a growing peptide chain, typically at a glycine (B1666218) residue. This modification disrupts interchain hydrogen bonding, a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS), thereby improving solubility and synthetic efficiency.
-
Side-Chain Protection of Asparagine and Glutamine: The amide side chains of asparagine (Asn) and glutamine (Gln) can be protected with the DMB group to prevent side reactions such as dehydration to nitriles and aspartimide formation, respectively, during peptide synthesis.
-
Protection of Alcohols and Amines: The DMB group can also be used to protect hydroxyl and amino functionalities in various synthetic contexts.[1]
Orthogonality and Deprotection
The 2,4-DMB group is highly acid-labile, which forms the basis of its orthogonality with other common protecting groups. It is significantly more sensitive to acid than the tert-butyloxycarbonyl (Boc) group and can be selectively cleaved under milder acidic conditions.[2] Furthermore, it is stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the reductive conditions required for the cleavage of the benzyloxycarbonyl (Cbz) group.
Deprotection of the 2,4-DMB Group
The removal of the DMB group is typically achieved using trifluoroacetic acid (TFA). The concentration of TFA and the reaction time can be tuned to achieve selective deprotection.
Common Cleavage Cocktails:
-
Mild Acidolysis (for selective on-resin deprotection): 1-2% TFA in dichloromethane (B109758) (DCM) with a scavenger such as triisopropylsilane (B1312306) (TIS).
-
Standard Cleavage (global deprotection): A common cocktail for final peptide cleavage from the resin and removal of most acid-labile protecting groups (including DMB) is 95% TFA, 2.5% water, and 2.5% TIS.[3]
Quantitative Data: Stability and Cleavage of the 2,4-DMB Group
The following tables summarize the stability of the 2,4-DMB group under various conditions, highlighting its orthogonality with other common protecting groups.
Table 1: Stability of the 2,4-DMB Group under Deprotection Conditions for Other Common Protecting Groups
| Protecting Group to be Cleaved | Deprotection Reagent/Conditions | Stability of 2,4-DMB Group |
| Fmoc | 20% Piperidine in DMF | Stable |
| Boc | 50-95% TFA in DCM | Labile (cleaved) |
| Cbz | H₂, Pd/C | Stable[4] |
| Alloc | Pd(PPh₃)₄, PhSiH₃ in DCM | Stable |
Table 2: Cleavage Conditions for the 2,4-DMB Group
| Reagent | Concentration | Scavenger | Time | Temperature | Cleavage Efficiency |
| Trifluoroacetic Acid (TFA) in DCM | 1-2% | 5% TIS | 30-60 min | Room Temp. | >95% (on-resin, O-Dmb from Tyr) |
| Trifluoroacetic Acid (TFA) | 95% | 2.5% H₂O, 2.5% TIS | 2-3 hours | Room Temp. | Quantitative (global deprotection)[3] |
| Triflic Acid (TfOH) | Varies | Anisole | Varies | Room Temp. | Effective for certain substrates[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxybenzylamine (B23717)
2,4-Dimethoxybenzylamine is a key precursor for introducing the DMB protecting group.
Materials:
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium hydroxide (B78521)
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or Sodium borohydride (B1222165)/Boron trifluoride etherate
-
Ethanol
-
Toluene
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Oxime Formation: Dissolve 2,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in ethanol. Add a solution of sodium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Reduction of the Oxime: The resulting 2,4-dimethoxybenzaldoxime (B1585335) can be reduced to 2,4-dimethoxybenzylamine using a suitable reducing agent. A common method involves the use of sodium bis(2-methoxyethoxy)aluminum hydride in toluene. Alternatively, reduction can be achieved with sodium borohydride and boron trifluoride etherate in THF.[6][7]
-
Work-up and Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
The introduction of the DMB group as a backbone protecting group is often achieved by using pre-formed Fmoc-AA-(Dmb)Gly-OH dipeptides.
Materials:
-
Glycine methyl ester hydrochloride
-
2,4-Dimethoxybenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Fmoc-Ala-OH
-
Coupling reagents (e.g., HBTU, HATU, or PyBOP)
-
Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (LiOH)
-
Solvents: Methanol, Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Water
Procedure:
-
Reductive Amination: React glycine methyl ester hydrochloride with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form N-(2,4-dimethoxybenzyl)glycine methyl ester.
-
Coupling with Fmoc-Ala-OH: Couple the resulting secondary amine with Fmoc-Ala-OH using standard peptide coupling reagents such as HBTU/DIPEA in DMF.
-
Saponification: Hydrolyze the methyl ester of the dipeptide using a base like lithium hydroxide in a mixture of THF and water to yield the desired Fmoc-Ala-(Dmb)Gly-OH.
-
Purification: The final product is purified by crystallization or column chromatography.
Protocol 3: On-Resin Cleavage of O-Dmb from Tyrosine
This protocol describes the selective removal of the DMB group from the side chain of a tyrosine residue on a solid support.
Materials:
-
Peptide-resin containing a Tyr(Dmb) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a cleavage cocktail of 1% TFA and 5% TIS in DCM (v/v/v).
-
Drain the DCM from the resin and add the cleavage cocktail.
-
Agitate the resin at room temperature for 30-60 minutes.
-
Drain the cleavage solution and wash the resin thoroughly with DCM, followed by DMF.
-
The resin with the deprotected tyrosine is now ready for the next synthetic step.
Signaling Pathways and Experimental Workflows
Diagram 1: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme for a peptide containing Fmoc, DMB, Boc, and Cbz protecting groups.
Diagram 2: Synthesis of Fmoc-Ala-(Dmb)Gly-OH
Caption: Workflow for the synthesis of an Fmoc-protected dipeptide with a DMB group on the backbone.
Diagram 3: On-Resin Cleavage of O-Dmb
Caption: Experimental workflow for the selective on-resin cleavage of the DMB group from a tyrosine side chain.
Conclusion
The 2,4-dimethoxybenzyl group is a versatile and highly useful protecting group in modern organic synthesis. Its pronounced acid lability provides a high degree of orthogonality with other commonly used protecting groups, enabling the synthesis of complex, multifunctional molecules. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers, facilitating the effective implementation of DMB-based orthogonal protection strategies in their synthetic endeavors.
References
- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2,4-Dimethoxybenzylamine | 20781-20-8 [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Application of 2,4-Dimethoxybenzyl Alcohol in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. The 2,4-dimethoxybenzyl (DMB) group, derived from 2,4-dimethoxybenzyl alcohol, has emerged as a versatile and valuable protecting group for hydroxyl and amino functionalities. Its heightened acid lability and susceptibility to mild oxidative cleavage compared to the related p-methoxybenzyl (PMB) and benzyl (B1604629) (Bn) ethers offer chemists a nuanced level of control in complex synthetic routes. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of natural products.
Key Advantages of the 2,4-Dimethoxybenzyl (DMB) Protecting Group
The utility of the DMB group in natural product synthesis stems from its distinct reactivity profile:
-
Mild Deprotection Conditions: The two electron-donating methoxy (B1213986) groups on the aromatic ring facilitate the formation of a stable carbocation upon cleavage, allowing for deprotection under milder acidic conditions than those required for PMB or benzyl ethers. This is particularly advantageous when dealing with acid-sensitive substrates.
-
Orthogonal Deprotection Strategies: The DMB group can be selectively removed in the presence of other protecting groups, such as benzyl ethers, enabling orthogonal protection schemes that are crucial in multi-step syntheses.
-
Oxidative Cleavage: DMB ethers can be efficiently cleaved under neutral conditions using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This provides an alternative deprotection pathway that is orthogonal to both acid- and base-labile protecting groups.
Application in Natural Product Synthesis: The Case of (-)-Lemonomycin
While a complete, detailed experimental protocol for the use of a DMB protecting group in the total synthesis of a specific natural product from the provided search results is not available, the principles of its application can be illustrated. The synthesis of complex molecules like the tetrahydroisoquinoline antitumor antibiotic (-)-lemonomycin often requires intricate protecting group strategies to differentiate multiple reactive sites.[1][2][3][4][5] Although the provided synthesis of (-)-lemonomycin does not explicitly use a DMB group, a hypothetical application can be constructed based on the known reactivity of DMB ethers to showcase its utility.
Hypothetical Synthetic Workflow for a Lemonomycin Intermediate
This workflow illustrates how a DMB group could be used to protect a key hydroxyl group during the synthesis of a hypothetical intermediate for (-)-lemonomycin.
Caption: Hypothetical workflow for the use of DMB protection in natural product synthesis.
Experimental Protocols
Protocol 1: Preparation of 2,4-Dimethoxybenzyl Bromide
This compound serves as the precursor for the corresponding bromide, a common reagent for introducing the DMB protecting group.
Reaction Scheme:
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude 2,4-dimethoxybenzyl bromide, which can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: DMB Protection of a Primary Alcohol
Reaction Scheme:
Materials:
-
Alcohol substrate
-
2,4-Dimethoxybenzyl bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to afford the DMB-protected alcohol.
Protocol 3: Oxidative Deprotection of a DMB Ether using DDQ
Reaction Scheme:
Materials:
-
DMB-protected substrate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq)
-
Water or a phosphate (B84403) buffer (pH 7)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the DMB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting residue contains the deprotected alcohol and byproducts.
-
Purify the crude product by flash column chromatography to isolate the desired alcohol.
Protocol 4: Acid-Catalyzed Deprotection of a DMB Ether
Reaction Scheme:
Materials:
-
DMB-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (B1667542) or another cation scavenger (optional)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the DMB-protected substrate (1.0 eq) in dichloromethane. If the substrate is sensitive to the cationic DMB byproduct, add a cation scavenger like anisole (2-5 eq).
-
Cool the solution to 0 °C and add trifluoroacetic acid (e.g., 10-20% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC. The deprotection is often rapid, occurring within 30 minutes to 2 hours.
-
Once the reaction is complete, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations involving the DMB group.
Table 1: DMB Protection of Alcohols
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | DMF | 0 to RT | 2 - 6 | 85 - 95 |
| Secondary Alcohol | NaH | THF/DMF | 0 to RT | 4 - 12 | 70 - 90 |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 - 18 | 80 - 95 |
Table 2: Deprotection of DMB Ethers
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| DDQ (1.2 eq) | DCM/H₂O | RT | 1 - 3 | 80 - 95 | Mild and selective over many other groups. |
| TFA (10-20%) | DCM | 0 to RT | 0.5 - 2 | 85 - 98 | Rapid cleavage; scavenger may be needed. |
| Catalytic Bi(OTf)₃ | DCE | 80 | 1 - 4 | 70 - 90 | For cleavage of DMB from sulfonamides. |
Signaling Pathways and Logical Relationships
The decision-making process for employing the DMB protecting group in a synthetic strategy can be visualized as follows:
Caption: Decision workflow for using the DMB protecting group.
Conclusion
This compound is a valuable starting material for the preparation of the DMB protecting group, which offers significant advantages in the synthesis of complex natural products. Its tunable reactivity, allowing for mild acidic or oxidative cleavage, provides chemists with a powerful tool for designing sophisticated and efficient synthetic routes. The protocols and data presented herein serve as a guide for researchers in the effective application of this important protecting group strategy.
References
- 1. The total synthesis of (--)-lemonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthetic studies on (-) lemonomycin: construction of the tetracyclic core [mountainscholar.org]
- 4. Potent Antibiotic Lemonomycin: A Glimpse of Its Discovery, Origin, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the cleavage of 2,4-dimethoxybenzyl (DMB) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving 2,4-dimethoxybenzyl (DMB) ethers?
A1: The most common methods for cleaving DMB ethers involve acidic conditions, oxidative cleavage, or the use of Lewis acids. The choice of method depends on the overall structure of the molecule and the presence of other functional groups. Common reagents include:
-
Acidic Cleavage: Trifluoroacetic acid (TFA) is widely used due to the high acid lability of the DMB group.
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for the oxidative deprotection of DMB ethers.
-
Lewis Acid Cleavage: Boron tribromide (BBr₃) is a powerful Lewis acid capable of cleaving DMB ethers, particularly when other methods fail.[1]
Q2: Why is my DMB ether cleavage reaction incomplete?
A2: Incomplete cleavage of DMB ethers can be attributed to several factors, including:
-
Insufficient Reagent: The amount of TFA, DDQ, or Lewis acid may be insufficient to drive the reaction to completion.
-
Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can significantly impact the efficiency of the cleavage.
-
Reagent Decomposition: The reagents used, particularly DDQ and BBr₃, can be sensitive to moisture and may lose activity over time.
-
Steric Hindrance: The steric environment around the DMB ether can hinder the approach of the cleaving reagent.
-
Side Reactions: The cleaved DMB cation is a potent electrophile and can react with the starting material or product, leading to complex mixtures and lower yields.
Q3: What are the common side products observed during DMB ether cleavage?
A3: A primary side reaction during acidic cleavage is the Friedel-Crafts alkylation of electron-rich aromatic rings by the stable 2,4-dimethoxybenzyl cation that is formed.[2] This can lead to the formation of undesired dimeric or polymeric byproducts. With oxidative reagents like DDQ, over-oxidation or reaction with other sensitive functional groups can occur.[3] When using Lewis acids like BBr₃, the formation of insoluble adducts and boron-containing intermediates can complicate the reaction and work-up.[1]
Troubleshooting Guides
Incomplete Cleavage with Trifluoroacetic Acid (TFA)
Problem: The cleavage of my DMB ether using TFA is sluggish or incomplete, with starting material remaining.
| Possible Cause | Suggested Solution |
| Insufficient TFA Concentration | Increase the concentration of TFA in the reaction mixture. A common starting point is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). For more resistant substrates, neat TFA can be used.[4] |
| Inadequate Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed. |
| Low Reaction Temperature | Most TFA cleavages are performed at room temperature. If the reaction is slow, a slight increase in temperature (e.g., to 40 °C) may be beneficial, provided the substrate is stable. |
| Ineffective Scavenging | The liberated 2,4-dimethoxybenzyl cation can react with the starting material or product. Add a cation scavenger, such as triisopropylsilane (B1312306) (TIS) or 1,3-dimethoxybenzene, to the reaction mixture.[2] |
Incomplete Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Problem: My DMB ether is not fully cleaved upon treatment with DDQ.
| Possible Cause | Suggested Solution |
| Decomposed DDQ | DDQ is sensitive to moisture. Use a fresh bottle of high-purity DDQ. |
| Insufficient Equivalents of DDQ | While catalytic amounts of DDQ can be used with a co-oxidant, stoichiometric amounts (typically 1.1-1.5 equivalents) are often required for complete conversion. |
| Inappropriate Solvent | Dichloromethane (DCM) is a common solvent for DDQ reactions. Ensure your substrate is fully soluble. The addition of a small amount of water can sometimes facilitate the reaction. |
| Reaction Not Initiated | For some substrates, particularly simple benzyl (B1604629) ethers, photoirradiation may be necessary to initiate the reaction with DDQ.[3] |
Issues with Boron Tribromide (BBr₃) Cleavage
Problem: I am observing a persistent precipitate and incomplete reaction when using BBr₃ to cleave my DMB ether.
| Possible Cause | Suggested Solution |
| Formation of Insoluble Adducts | The initial precipitate is often the Lewis acid-base adduct between the ether and BBr₃. This usually dissolves as the reaction progresses. If it persists, ensure anhydrous conditions and consider using a slight excess of BBr₃.[1] |
| Presence of Moisture | BBr₃ reacts violently with water to form boric acid, an insoluble white solid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Reaction Time or Temperature | BBr₃ reactions are often initiated at low temperatures (-78 °C or 0 °C) and then allowed to warm to room temperature. Monitor the reaction by TLC and allow sufficient time for completion, which can sometimes be up to 24 hours.[1] |
| Substrate/Product Insolubility | While DCM is a common solvent, ensure that your starting material and the resulting phenol (B47542) are soluble in the reaction mixture. |
Quantitative Data Summary
The following table provides a comparison of common reagents for the cleavage of DMB ethers. Note that optimal conditions and yields are substrate-dependent.
| Reagent | Typical Conditions | Reaction Time | Typical Yield | Key Considerations |
| TFA | 20-100% in DCM, with scavenger (e.g., TIS) | 1-5 hours | Good to Excellent | Scavengers are often necessary to avoid side reactions.[2][4] |
| DDQ | 1.1-1.5 eq. in DCM/H₂O | 1-24 hours | Good to Excellent | Sensitive to moisture. May require photoirradiation for less activated ethers.[3] |
| BBr₃ | 1.1-3 eq. in DCM, -78 °C to RT | 1-24 hours | Good to Excellent | Highly reactive and moisture-sensitive. Anhydrous conditions are critical.[1] |
Experimental Protocols
Protocol 1: DMB Ether Cleavage using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the DMB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.5 eq) to the solution.
-
Initiation: Cool the solution to 0 °C and add TFA (20-50% v/v in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: DMB Ether Cleavage using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Preparation: Dissolve the DMB-protected compound (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).
-
Initiation: Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction mixture will typically turn dark. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: DMB Ether Cleavage using Boron Tribromide (BBr₃)
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the DMB-protected compound (1.0 eq) in anhydrous DCM in an oven-dried flask.
-
Initiation: Cool the solution to -78 °C and add a 1M solution of BBr₃ in DCM (1.5 eq) dropwise. A precipitate may form.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours, monitoring by TLC. The precipitate may dissolve during this time.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol. Dilute with DCM and water, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Visualizations
References
Technical Support Center: Deprotection of 2,4-Dimethoxybenzyl (DMB) Groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the deprotection of 2,4-dimethoxybenzyl (DMB) protecting groups.
Troubleshooting Guide
This guide addresses specific problems that may arise during the removal of 2,4-DMB groups, offering potential causes and solutions.
Issue 1: Incomplete or No Deprotection
Question: I am treating my DMB-protected compound with trifluoroacetic acid (TFA), but I am observing little to no removal of the DMB group. What could be the issue?
Answer: Incomplete deprotection of the 2,4-DMB group is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength: While TFA is a standard reagent, the stability of the DMB group can vary depending on the substrate. In some cases, TFA alone may not be strong enough to efficiently cleave the DMB ether or amide bond. For instance, attempts to deprotect N-1-dimethoxybenzyl ß-lactams with TFA at 60°C resulted in the recovery of the starting material[1].
-
Electronic Effects of the Substrate: The electronic properties of your molecule can significantly influence the lability of the DMB group. Electron-withdrawing groups near the protected functionality can deactivate the substrate towards acid-mediated cleavage[2][3].
-
Reaction Conditions: Time, temperature, and concentration of the acid play a crucial role. Insufficient reaction time or low temperature may lead to incomplete conversion.
Troubleshooting Steps:
-
Increase Acid Strength: Consider using a stronger acid or a combination of acids. A mixture of TFA and triflic acid has been shown to be effective where TFA alone fails. For example, the deprotection of an N(7)-substituted 5-isopropylidene-1,3-diazaoxindole was achieved with a mixture of trifluoroacetic acid and triflic acid, yielding the product in 25%[2].
-
Elevate Temperature: Carefully increasing the reaction temperature can enhance the deprotection rate. However, this should be done cautiously as it can also promote side reactions[4].
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Consider Alternative Deprotection Methods: If acidic conditions are not effective or lead to degradation of your compound, oxidative methods can be an alternative. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can cleave DMB groups under milder, non-acidic conditions[2][4]. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has also been used for the deprotection of DMB-protected amides[5].
Issue 2: Formation of Side Products
Question: My deprotection reaction is yielding multiple unexpected products alongside my desired compound. What are these side reactions and how can I minimize them?
Answer: The formation of side products during DMB deprotection is often due to the reactive nature of the carbocation generated upon cleavage of the DMB group.
-
Realkylation: The liberated 2,4-dimethoxybenzyl cation is a reactive electrophile that can re-alkylate the deprotected product or other nucleophilic sites on your molecule, such as tryptophan or methionine residues in peptides.
-
Oligomerization of the DMB cation: The DMB cation can also react with itself, leading to the formation of polymeric byproducts, which can complicate purification[3].
-
Substrate Degradation: Harsh acidic conditions or high temperatures can lead to the degradation of sensitive functional groups in your molecule. For example, treatment of N-1-dimethoxybenzyl ß-lactams with strong acids can lead to the opening of the ß-lactam ring[1].
Troubleshooting Steps:
-
Use a Scavenger: The most effective way to prevent side reactions from the DMB cation is to use a scavenger. A scavenger is a nucleophilic species added to the reaction mixture to trap the carbocation. Anisole (B1667542) is a commonly used scavenger for this purpose[2].
-
Optimize Reaction Conditions: Use the mildest possible conditions that still afford a reasonable deprotection rate. This may involve lowering the temperature, reducing the acid concentration, or shortening the reaction time.
-
Alternative Deprotection Methods: If acidic conditions consistently lead to side products, consider switching to an oxidative deprotection method (e.g., DDQ, CAN, PIFA), which proceeds through a different mechanism and may not generate the same side products[2][5].
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for DMB group deprotection using TFA?
A typical starting point for DMB deprotection is treatment with a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). A common cleavage cocktail for peptide synthesis, which can be adapted, is TFA/scavenger/water[6]. The concentration of TFA can range from 50% to 95%, and the reaction is often run at room temperature for 1-4 hours. However, these conditions may need to be optimized for your specific substrate.
Q2: When should I use a scavenger and which one should I choose?
It is highly recommended to always use a scavenger during acid-mediated DMB deprotection to prevent realkylation and other side reactions. Anisole is a widely used and effective scavenger for trapping the DMB carbocation[2]. Other scavengers like thioanisole (B89551) or 1,3-dimethoxybenzene (B93181) can also be employed[7][8]. The choice of scavenger may depend on the specific substrate and the reaction conditions.
Q3: Can the 2,4-DMB group be removed under oxidative conditions?
Yes, the DMB group can be removed under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), ceric ammonium nitrate (CAN), and phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective for this purpose[2][4][5]. Oxidative deprotection can be a good alternative if your compound is sensitive to strong acids.
Q4: Are there any functional groups that are incompatible with DMB deprotection conditions?
Yes. Harsh acidic conditions used for DMB removal can affect other acid-labile protecting groups such as tert-butyl (tBu) or trityl (Trt) groups[9]. Additionally, some functional groups within the molecule itself might be sensitive to strong acids[1]. Oxidative conditions might be incompatible with easily oxidizable groups. It is crucial to consider the compatibility of all functional groups in your molecule when choosing a deprotection strategy.
Q5: How can I monitor the progress of my deprotection reaction?
The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the reaction is complete and help to avoid prolonged exposure to harsh deprotection conditions, which can lead to side product formation.
Data Presentation
Table 1: Comparison of Acidic Deprotection Conditions for N-protected 1,3-diazaoxindoles
| Entry | Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | N(7)-DMB-1,3-diazaoxindole | p-TsOH, H2SO4, Acetic Acid, TFA, Methanesulfonic Acid, Triflic Acid | Various | N/A | N/A | 0 | [2] |
| 2 | N(7)-DMB-5-isopropylidene-1,3-diazaoxindole | TFA, Triflic Acid, Anisole | N/A | N/A | N/A | 25 | [2] |
Table 2: Optimization of Oxidative Deprotection of a 3,4-DMB Protected Isoindolinone using PIFA
| Entry | PIFA (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2 | CH₂Cl₂ | >24 | 45 | [5] |
| 2 | 5 | CH₂Cl₂ | 12 | 75 | [5] |
| 3 | 10 | CH₂Cl₂ | 8 | 83 | [5] |
| 4 | 10 | Benzene | 7 | 93 | [5] |
| 5 | 10 | EtOH | 24 | 0 | [5] |
| 6 | 10 | MeCN | 1 | Complex Mixture | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of DMB Groups using TFA and Anisole
-
Dissolve the DMB-protected substrate in a suitable solvent such as dichloromethane (DCM).
-
Add anisole (typically 5-10 equivalents) to the solution as a scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 50-95% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or preparative HPLC).
Protocol 2: General Procedure for Oxidative Deprotection of DMB Groups using DDQ
-
Dissolve the DMB-protected substrate in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (typically 1.5-3 equivalents) to the solution.
-
Stir the reaction at room temperature. The reaction mixture will typically change color.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Acid-mediated deprotection of 2,4-DMB groups and potential side reactions.
Caption: Troubleshooting workflow for 2,4-DMB deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]
Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group in Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,4-dimethoxybenzyl (DMB) protecting group. The focus is on understanding the formation of the 2,4-dimethoxybenzyl cation, its role as a source of side reactions, and the use of scavengers to mitigate these issues, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2,4-dimethoxybenzyl (DMB) group in synthesis?
The 2,4-dimethoxybenzyl (DMB) group is primarily used as a backbone protecting group for secondary amines in peptide synthesis. Its main purpose is to disrupt interchain hydrogen bonding, which can lead to peptide aggregation on the solid support. By preventing aggregation, the DMB group improves reaction kinetics for both acylation and deprotection steps, enhancing synthetic efficiency for difficult or hydrophobic sequences.
Q2: What is the "2,4-dimethoxybenzyl cation" and how does it form?
The 2,4-dimethoxybenzyl cation is a highly reactive carbocation generated during the acidic cleavage of the DMB protecting group from the peptide.[1] This typically occurs when treating the peptidyl-resin with a strong acid like trifluoroacetic acid (TFA) to release the synthesized peptide. The two methoxy (B1213986) groups on the benzyl (B1604629) ring stabilize the positive charge, making its formation favorable under these conditions.
Q3: Why are scavengers necessary when cleaving a DMB-protected compound?
Scavengers are crucial because the liberated DMB cation is a potent electrophile. If not trapped, it can react with nucleophilic side chains of amino acids within the peptide sequence.[2] This leads to unwanted modifications and the formation of impurities that are difficult to separate from the final product, ultimately reducing the yield and purity of the target molecule.[3]
Q4: What are the most common side reactions caused by the DMB cation?
The most common side reaction is the alkylation of electron-rich amino acid residues. Tryptophan is particularly susceptible to modification by the DMB cation. Other vulnerable residues include methionine, tyrosine, and cysteine.[3] For instance, the cleavage products of DMB can cause side-chain modification of unprotected Tryptophan, making the use of Boc-protected Trp (Fmoc-Trp(Boc)) highly recommended in syntheses involving DMB groups.
Q5: What are the recommended scavengers for trapping the DMB cation?
A combination of scavengers is typically used in the cleavage cocktail to effectively quench the DMB cation and other reactive species. Common and effective scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A highly efficient carbocation scavenger.
-
Water: Helps to hydrolyze some reactive species.
-
1,2-Ethanedithiol (EDT): A thiol scavenger that is particularly useful for protecting cysteine residues.[4]
-
Thioanisole: Another sulfur-containing scavenger.
-
1,3-Dimethoxybenzene (DMB): Can act as a competitive nucleophile to trap the cation.[5]
A widely used non-malodorous cleavage cocktail sufficient for most sequences is a mixture of TFA/TIS/water (95:2.5:2.5).
Troubleshooting Guide
Problem 1: My final peptide product has unexpected adducts or is impure after cleavage.
-
Possible Cause: Inefficient scavenging of the DMB cation. The amount or type of scavenger used may be insufficient for the scale of the synthesis or the specific peptide sequence.
-
Solution:
-
Increase Scavenger Concentration: Ensure a sufficient molar excess of scavengers relative to the amount of DMB protecting groups on the resin. A common recommendation is to add approximately 2% TIS to the cleavage mixture.
-
Use a Robust Scavenger Cocktail: For peptides containing sensitive residues like Cys, Met, or Trp, use a more comprehensive cocktail. A mixture containing TFA/DMB/TIPS/EDT (90:5:2.5:2.5 v/v/v/v) has been shown to be effective.[5]
-
Protect Sensitive Residues: Use appropriate side-chain protection for highly susceptible amino acids, such as Fmoc-Trp(Boc) for tryptophan, to prevent alkylation.
-
Problem 2: Removal of the DMB group is slow or incomplete.
-
Possible Cause: The stability of the DMB group can sometimes lead to sluggish removal, particularly if the peptide has aggregated or if the N-terminal residue is involved.[6]
-
Solution:
-
Extend Cleavage Time: Increase the duration of the TFA treatment. It is advisable to perform a small-scale trial cleavage and monitor the reaction over time by HPLC to determine the optimal duration.[3]
-
Verify Reagent Quality: Ensure that the TFA used is fresh and of high quality. Residual basic solvents like DMF can inhibit the acidic cleavage reaction.
-
Consider Alternatives: For particularly difficult sequences, consider using the 2-hydroxy-4-methoxybenzyl (Hmb) protecting group, which serves a similar function to DMB but is reported to be easier to remove.
-
Problem 3: I am observing pyroglutamate (B8496135) formation in my peptide.
-
Possible Cause: In some cases, particularly with the related Dmab protecting group, deprotection conditions have been reported to trigger the formation of Nα-pyroglutamyl chain-terminated peptides.[6]
-
Solution: This is a sequence-dependent side reaction. If observed, it may be necessary to switch to a different protecting group strategy for the problematic residue, such as using an allyl ester (OAll) protecting group, which has been shown to produce fewer side products in some cases.[6]
Data Presentation
Table 1: Common Scavenger Cocktails for Cleavage of DMB-Protected Peptides
| Cocktail Name/Reference | Components | Ratio (v/v/v/v) | Primary Function & Notes |
| Standard Cocktail | TFA / TIS / Water | 95 : 2.5 : 2.5 | A general-purpose, non-malodorous cocktail suitable for many sequences. TIS is the primary carbocation scavenger. |
| Thiol-Containing Cocktail [5] | TFA / DMB / TIS / EDT | 90 : 5 : 2.5 : 2.5 | Recommended for peptides with sensitive residues like Cysteine. EDT helps maintain a reducing environment.[4] DMB acts as an additional scavenger. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | A "universal" and very potent but malodorous cocktail for very difficult sequences or those with multiple sensitive residues. |
Table 2: Comparison of DMB and Hmb Backbone Protecting Groups
| Feature | 2,4-Dimethoxybenzyl (DMB) | 2-Hydroxy-4-methoxybenzyl (Hmb) | Reference(s) |
| Primary Function | Prevents on-resin aggregation | Prevents on-resin aggregation | |
| Application | Solid-phase synthesis of peptides and PNAs | Solid-phase synthesis of peptides and PNAs | |
| Ease of Removal | Can be sluggish or difficult to remove completely | Generally easier and cleaner to remove than DMB | |
| Recommendation | Effective, but requires careful selection of scavengers | Considered superior for some applications due to easier removal, especially in the synthesis of difficult purine-rich PNA sequences |
Experimental Protocols
Protocol 1: General Procedure for Cleavage of a DMB-Protected Peptide from Resin
This protocol is a general guideline. The optimal time and scavenger choice may vary based on the specific peptide sequence and resin.
-
Resin Preparation: Wash the dry peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual DMF and other solvents. Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For a standard cleavage, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio. For a 1g scale of resin, prepare 10-25 mL of the cocktail.
-
CAUTION: TFA is extremely corrosive. Handle with proper personal protective equipment (gloves, eye protection, lab coat) in a certified fume hood.
-
-
Cleavage Reaction: Add the cleavage cocktail to the flask containing the dry resin. Stopper the flask and swirl gently. Let the reaction proceed at room temperature for 2-3 hours with occasional swirling. The resin may change color (e.g., to deep yellow if Trityl groups are present).[3]
-
Peptide Isolation:
-
Filter the reaction mixture through a medium-porosity fritted glass funnel to separate the resin.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[5]
-
-
Collection and Drying:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide product under vacuum.
-
Visualizations
Caption: Workflow of DMB group cleavage, showing the desired scavenging pathway versus potential side reactions.
Caption: Troubleshooting logic for handling side reactions caused by the DMB cation during cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of TFA Concentration for 2,4-DMB Removal
Welcome to the Technical Support Center for the trifluoroacetic acid (TFA)-mediated cleavage of the 2,4-dimethoxybenzyl (DMB) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this critical deprotection step and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 2,4-dimethoxybenzyl (DMB) group in chemical synthesis?
The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group commonly used to protect hydroxyl, carboxyl, and amine functional groups in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its two electron-donating methoxy (B1213986) groups make it significantly more susceptible to acidic cleavage than a standard benzyl (B1604629) group.[1]
Q2: What is the mechanism of TFA-mediated 2,4-DMB cleavage?
The deprotection of the DMB group is typically achieved through acid-catalyzed hydrolysis.[2] The reaction is initiated by the protonation of one of the methoxy groups or the oxygen atom linked to the substrate by TFA. This is followed by the cleavage of the carbon-oxygen or carbon-nitrogen bond, which releases the protected functional group and generates a stable 2,4-dimethoxybenzyl cation. This cation is stabilized by resonance due to the electron-donating methoxy groups.
Q3: Why are scavengers necessary during the TFA-mediated cleavage of the DMB group?
During the cleavage of the DMB group with a strong acid like TFA, a highly reactive 2,4-dimethoxybenzyl cation is generated. This carbocation is a potent electrophile that can re-attach to electron-rich residues in the target molecule, leading to the formation of unwanted side products.[3] Scavengers are nucleophilic agents added to the cleavage "cocktail" to trap these reactive cations, thereby preventing side reactions and improving the yield and purity of the desired product.
Q4: What are some commonly used scavengers for DMB cleavage?
Effective scavengers for benzyl-type cations are suitable for DMB cleavage. These include:
-
Trialkylsilanes: Triisopropylsilane (TIS) is a very common and effective scavenger for carbocations.
-
Water: Can act as a scavenger.
-
Thiols: Dithiothreitol (DTT) and 1,2-ethanedithiol (B43112) (EDT) are effective at scavenging electrophiles and can also help to keep cysteine residues in their reduced state.[3]
-
Phenolic compounds: Phenol and p-cresol (B1678582) can act as cation traps.[3]
The choice of scavenger will depend on the specific substrate and the presence of other sensitive functional groups.
Q5: What are the most common side reactions observed during DMB cleavage with TFA?
The primary side reaction is the alkylation of sensitive functional groups on the target molecule by the 2,4-dimethoxybenzyl cation. In peptide synthesis, this can include modification of nucleophilic amino acid side chains such as tryptophan, methionine, cysteine, and tyrosine.[3] Incomplete cleavage, leading to residual DMB-protected molecules, is another common issue.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Q1: My deprotection reaction is incomplete, resulting in a low yield of the desired product. What are the common causes and how can I improve the conversion?
Incomplete conversion is a frequent issue. Several factors could be responsible:
-
Insufficient TFA Concentration: The concentration of TFA may be too low for complete cleavage. While lower concentrations can work for highly labile groups, increasing the TFA percentage in the cleavage cocktail (e.g., from 10% to 50% or even 95%) can drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The deprotection may be kinetically slow. Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to determine the optimal reaction time. Most deprotections are run at room temperature for 1-4 hours.[4] If the reaction stalls, a moderate increase in temperature might be necessary, but this can also increase the risk of side reactions.
-
Poor Reagent Quality: Ensure that the TFA and any solvents used are of high purity and anhydrous (unless water is part of the scavenger cocktail), as contaminants can interfere with the reaction.
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?
Side products typically arise from the reaction of the liberated 2,4-dimethoxybenzyl cation with nucleophilic sites on your molecule.
-
Inadequate Scavenging: This is the most common cause. The type and amount of scavenger may be insufficient to trap all the generated carbocations. A standard scavenger cocktail is 2.5% TIS and 2.5% water in TFA.[5] For substrates with particularly sensitive residues like tryptophan, a more complex scavenger mixture may be required.
-
Prolonged Reaction Time: Exposing the deprotected product to the highly acidic cleavage cocktail for too long can lead to degradation or modification of sensitive functional groups.[4] It is recommended to determine the minimum time required for complete deprotection through time-course experiments.
Q3: The workup and purification of my product are proving difficult. What are the best practices for isolation?
-
Precipitation Issues: Some short or hydrophobic molecules may not precipitate well from the TFA solution upon the addition of cold diethyl ether.[6] In such cases, you can try concentrating the TFA mixture under a stream of nitrogen before adding ether, or using a different precipitating solvent system like a 1:1 mixture of ether and pentane.[6]
-
Removal of Scavengers: Residual scavengers can sometimes contaminate the final product. Ensure thorough washing of the precipitated product with cold diethyl ether.
-
TFA Salts: The final product is often isolated as a TFA salt, which can affect the pH of solutions or be detrimental in biological assays.[6] If the free base is required, the TFA salt can be neutralized with a mild base during workup or removed by techniques like ion-exchange chromatography.
Data on TFA Concentration for Deprotection
The optimal TFA concentration is highly dependent on the substrate. The following table summarizes conditions reported for DMB deprotection and provides context from other acid-labile protecting groups.
| Protecting Group | Substrate Type | TFA Concentration | Other Reagents | Time & Temp | Yield | Reference |
| 2,4-DMB | N-protected sulfamate | 10% in DCM | None | 2h, RT | Quantitative | |
| 2,4-DMB | N-protected diazaoxindole | TFA/TfOH mixture | Anisole | Not specified | 25% | [2] |
| Boc | Peptide on resin | 50% in DCM | None | 5-15 min, RT | Not specified | |
| Pmc, tBu, Trt | Peptide on resin | 95% | Water (5%) | 1-2h, RT | Not specified | [4] |
| Pbf, tBu, Trt | Peptide on resin | 95% | TIS (2.5%), Water (2.5%) | 1-3h, RT | Not specified | [5] |
| Mtr | Peptide on resin | TFA/TMSBr/Thioanisole | EDT, m-cresol | 15 min, 0°C | Not specified | [5] |
Note: "Not specified" indicates that while the conditions were described, a specific yield for the deprotection step was not provided in the cited source.
Experimental Protocols
Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, and acid-resistant gloves).
Protocol 1: Standard TFA Cleavage of a DMB-Protected Compound on Solid-Phase Resin
This protocol is a general guideline for the cleavage of a DMB-protected molecule, such as a peptide, from a solid support.
-
Resin Preparation:
-
Place the resin-bound substrate in a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin thoroughly with dichloromethane (B109758) (DCM) (3 x resin volume) to remove residual solvents like DMF.
-
Dry the resin under a stream of inert gas (e.g., nitrogen) or in a vacuum desiccator for at least 15 minutes.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) . For a 10 mL total volume, this would be 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Seal the reaction vessel and agitate gently at room temperature for 1-3 hours. The optimal time should be determined by small-scale test cleavages monitored by HPLC or LC-MS.
-
-
Product Isolation:
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected product. Collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or the cleavage cocktail (1-2 x resin volume) to ensure complete recovery of the product. Combine the filtrates.
-
Precipitate the crude product by adding the combined TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).
-
Allow the precipitation to proceed at a low temperature (e.g., -20°C) for at least 30 minutes.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product pellet with cold diethyl ether (3x) to remove residual scavengers and TFA.
-
Dry the final product under vacuum.
-
Protocol 2: Low Concentration TFA Cleavage of a Solution-Phase DMB-Protected Compound
This protocol is adapted for substrates where a lower concentration of TFA is sufficient for deprotection.
-
Reaction Setup:
-
Dissolve the DMB-protected compound in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to the solution to achieve the desired final concentration (e.g., 10% v/v).
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary (e.g., by flash chromatography).
-
Visualizations
Caption: Troubleshooting workflow for DMB deprotection.
Caption: Mechanism of TFA-mediated DMB cleavage.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing the 2,4-dimethoxybenzyl (DMB) protecting group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of DMB-protected compounds.
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase the reaction time in increments (e.g., 30 minutes) and monitor by TLC or LC-MS. If still incomplete, increase the concentration of trifluoroacetic acid (TFA) in the cleavage cocktail. For very resistant cases, consider stronger acids like a mixture of TFA and triflic acid, but be cautious of potential side reactions.[1] |
| Steric hindrance around the DMB group. | Increase the reaction temperature. For TFA cleavage, temperatures up to 70°C can be attempted, but this may increase the risk of side reactions.[2] | |
| Formation of Side Products | Alkylation of sensitive residues (e.g., Tryptophan, Tyrosine) by the liberated DMB cation. | Use a scavenger in the cleavage cocktail to trap the DMB cation. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or a combination.[3] |
| Oxidation of sensitive residues (e.g., Methionine). | Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation. | |
| Formation of an oligomeric precipitate from the DMB side product. | This can sometimes be advantageous, as the precipitate can be removed by filtration, simplifying purification. If the precipitate co-precipitates with the product, dissolve the mixture in a suitable solvent and proceed with chromatographic purification. | |
| Difficulty in Purification | The deprotected compound and the DMB-scavenger adduct have similar polarities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina, if silica (B1680970) gel proves ineffective.[4] |
| The product is a salt with TFA, affecting its chromatographic behavior. | After cleavage, perform a salt exchange. This can be done by dissolving the crude product in a minimal amount of a different acid (e.g., HCl in an organic solvent) and re-precipitating or by using an ion-exchange resin.[5] | |
| The product streaks on the silica gel column. | Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine (B128534) for basic compounds, to improve peak shape. |
Frequently Asked Questions (FAQs)
1. What are the standard conditions for DMB group cleavage?
The most common method for DMB cleavage is treatment with trifluoroacetic acid (TFA). The concentration of TFA can be varied depending on the desired selectivity. For selective deprotection in the presence of more robust acid-labile groups like tert-butyl (tBu), a dilute solution of TFA (e.g., 1-2% in dichloromethane (B109758) (DCM)) is often used.[3] For complete deprotection, a higher concentration of TFA (e.g., 95% TFA with scavengers) is typically employed.
2. How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected compound will typically have a lower Rf value (be more polar) than the DMB-protected starting material. Staining with a potassium permanganate (B83412) solution can be useful for visualizing both the starting material and the product.
3. What are the best practices for working up a DMB cleavage reaction?
After the reaction is complete, the TFA is typically removed under reduced pressure. The crude product is then precipitated by adding cold diethyl ether. This helps to remove many of the organic byproducts, including the DMB-scavenger adducts. The precipitate is then washed several times with cold ether to remove residual TFA and scavengers.[5]
4. How can I purify my compound after DMB deprotection?
The most common purification method is reversed-phase high-performance liquid chromatography (RP-HPLC), especially for peptides.[6] For small molecules, flash column chromatography on silica gel is also widely used. The choice of eluent will depend on the polarity of the compound.
5. Is the DMB group compatible with other protecting groups?
Yes, the DMB group is a key component of orthogonal protecting group strategies. Its high acid lability allows for its selective removal in the presence of more robust acid-labile groups such as Boc, tBu, and Trityl (Trt).[3][7]
Experimental Protocols
Protocol 1: General Procedure for DMB Deprotection with TFA
-
Preparation: Dissolve the DMB-protected compound in a suitable solvent (e.g., dichloromethane).
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the cleavage cocktail to the solution of the DMB-protected compound. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected compound.
-
Centrifuge the mixture and decant the ether.
-
Wash the solid precipitate with cold diethyl ether two more times.
-
Dry the deprotected compound under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude deprotected compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the deprotection and purification of DMB-containing compounds.
Caption: Troubleshooting decision tree for DMB deprotection reactions.
References
Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability of the 2,4-dimethoxybenzyl (2,4-DMB) protecting group towards a variety of common reagents encountered in organic synthesis. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting during experimental work.
Frequently Asked Questions (FAQs)
1. What is the general stability profile of the 2,4-DMB protecting group?
The 2,4-dimethoxybenzyl (DMB) group is a versatile acid-labile protecting group. Its stability profile is characterized by its sensitivity to acidic and certain oxidative conditions, while exhibiting robustness towards basic, nucleophilic, and many reducing conditions. This differential reactivity allows for its use in orthogonal protecting group strategies, enabling selective deprotection in the presence of other protecting groups.[1]
2. Under what conditions is the 2,4-DMB group typically cleaved?
The 2,4-DMB group is most commonly cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and triflic acid are effective for its removal.[2][3] Additionally, oxidative cleavage can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[2] The increased electron density in the benzene (B151609) ring due to the two methoxy (B1213986) groups makes it more susceptible to cleavage under milder conditions compared to the unsubstituted benzyl (B1604629) (Bn) or even the p-methoxybenzyl (PMB) group.[4]
3. Is the 2,4-DMB group stable to basic and nucleophilic reagents?
Yes, the 2,4-DMB group is generally stable to a wide range of basic and nucleophilic reagents. This stability makes it a valuable protecting group in multi-step syntheses where other functional groups need to be manipulated under such conditions. For instance, N-protected sulfamates with the 2,4-DMB group have been shown to be stable to bases and nucleophiles.[5] However, it is not recommended to use alkali with 2,4-dimethoxybenzyl-protected asparaginyl peptides as it can result in a mixture of products.[3]
4. How does the stability of the 2,4-DMB group compare to the p-methoxybenzyl (PMB) group?
The 2,4-DMB group is more acid-labile than the PMB group. The additional methoxy group at the ortho position further activates the benzyl system, facilitating cleavage under milder acidic conditions. This allows for the selective removal of the 2,4-DMB group in the presence of a PMB group.
Troubleshooting Guides
Acid-Mediated Cleavage
Problem: Incomplete cleavage of the 2,4-DMB group with Trifluoroacetic Acid (TFA).
Troubleshooting Steps:
-
Increase TFA Concentration: While dilute TFA (e.g., 1-2% in DCM) can be used for selective cleavage in some cases, higher concentrations (e.g., 10% to 95%) are often required for complete removal.[5]
-
Increase Reaction Time: Prolonging the reaction time can drive the cleavage to completion. A study showed that quantitative deprotection of a 2,4-DMB protected sulfamate (B1201201) was achieved within 2 hours at room temperature using 10% TFA in dichloromethane (B109758).[5]
-
Elevate Temperature: Gently warming the reaction mixture may be necessary for particularly stubborn substrates, but should be done with caution to avoid side reactions.
-
Use a Scavenger: The cleavage of the 2,4-DMB group generates a reactive 2,4-dimethoxybenzyl cation. Including a scavenger like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) in the cleavage cocktail can trap this cation and prevent side reactions with the substrate.[1]
Quantitative Data for Acidic Cleavage of 2,4-DMB Ethers [1]
| Reagent Cocktail | Substrate | Reaction Time | Temperature | Cleavage Efficiency (%) |
| 1% TFA / 2% TIS in DCM | Fmoc-Tyr(DMB)-Resin | 2 x 30 min | Room Temp. | >95 |
| 10% TFA in DCM | N-protected sulfamate | 2 h | Room Temp. | Quantitative |
Oxidative Cleavage
Problem: Low yield or incomplete reaction during 2,4-DMB cleavage with DDQ.
Troubleshooting Steps:
-
Solvent System: The choice of solvent can be critical. A mixture of an organic solvent like dichloromethane (DCM) and water is often used.
-
Stoichiometry of DDQ: Ensure at least a stoichiometric amount of DDQ is used. In some cases, an excess may be required.
-
Reaction Temperature: While some deprotections proceed at room temperature, heating may be necessary to achieve a reasonable reaction rate.
-
Substrate Dependence: The efficiency of DDQ cleavage can be highly dependent on the substrate. In some cases, DDQ has been found to be ineffective for the deprotection of certain DMB-protected amides.[2]
Quantitative Data for Oxidative Cleavage of DMB-Protected Amides [2]
| Reagent | Substrate | Solvent | Conditions | Yield (%) |
| DDQ (1.5 equiv) | DMB-protected diazaoxindole | DCM | Not specified | 0 |
| CAN (3 equiv) | DMB-protected diazaoxindole | Acetonitrile-water | Not specified | 0 |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Cleavage of 2,4-DMB from a Resin-Bound Peptide[1]
-
Resin Preparation: Swell the 2,4-DMB protected peptide-resin in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.
-
First Cleavage Treatment: Add the cleavage cocktail to the resin and gently agitate the suspension at room temperature for 30 minutes.
-
Drain: Drain the cleavage solution.
-
Second Cleavage Treatment: Add a fresh portion of the cleavage cocktail to the resin and continue to agitate for another 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and methanol.
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage of 2,4-DMB from a Sulfamate[5]
-
Dissolution: Dissolve the N,N-bis(2,4-dimethoxybenzyl) protected sulfamate in dichloromethane (DCM).
-
Acid Addition: Add a solution of 10% Trifluoroacetic Acid (TFA) in DCM to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Work-up: Upon completion, the reaction mixture can be concentrated and purified by standard chromatographic methods.
Stability Towards Other Common Reagents
Is the 2,4-DMB group stable to reducing agents like LiAlH₄ and NaBH₄?
Yes, the 2,4-DMB group is generally stable to common hydride reducing agents. N-protected sulfamates bearing the 2,4-DMB group have been reported to be stable to reducing agents.[5] This allows for the reduction of other functional groups, such as esters or ketones, in the presence of a 2,4-DMB protected moiety.
What is the stability of the 2,4-DMB group towards organometallic reagents such as Grignard reagents and organolithiums?
While explicit studies on the stability of the 2,4-DMB group towards Grignard and organolithium reagents are limited in the reviewed literature, its general stability towards nucleophiles suggests it would likely be stable under these conditions, provided the reaction is performed at low temperatures and any acidic quench is carefully controlled. However, empirical validation is recommended for specific substrates.
Can the 2,4-DMB group be used in orthogonal protecting group strategies with Boc and Fmoc?
Absolutely. The 2,4-DMB group is a valuable component of orthogonal protection schemes, particularly in peptide synthesis.[6]
-
Orthogonality with Fmoc: The 2,4-DMB group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for the removal of the Fmoc group. This allows for the elongation of a peptide chain using Fmoc chemistry while the 2,4-DMB group on a side chain remains intact.
-
Orthogonality with Boc: The 2,4-DMB group is more acid-labile than the Boc group. By carefully selecting the acidic cleavage conditions (e.g., using dilute TFA), it is possible to selectively remove the 2,4-DMB group in the presence of a Boc group.[1] This selective deprotection is crucial for on-resin side-chain modifications.
Visualizing Stability and Lability
The following diagrams illustrate the stability and lability of the 2,4-DMB group in the presence of common reagents.
Caption: General stability profile of the 2,4-DMB protecting group.
Caption: Orthogonal deprotection strategy involving Fmoc, DMB, and Boc.
References
- 1. benchchem.com [benchchem.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
Technical Support Center: 2,4-Dimethoxybenzyl Ether Formation
Welcome to the technical support center for the synthesis of 2,4-dimethoxybenzyl (DMB) ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize the yield of 2,4-dimethoxybenzyl ether formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-dimethoxybenzyl ethers?
A1: The most prevalent and versatile method for preparing 2,4-dimethoxybenzyl ethers is the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an electrophile, typically 2,4-dimethoxybenzyl chloride, in an SN2 reaction.[1]
Q2: Which starting materials are required for the Williamson ether synthesis of 2,4-dimethoxybenzyl ethers?
A2: The key reactants are an alcohol (R-OH) and a 2,4-dimethoxybenzyl halide, most commonly 2,4-dimethoxybenzyl chloride ((DMB)Cl). A strong base is also required to deprotonate the alcohol and form the reactive alkoxide intermediate.[1]
Q3: What are the typical bases and solvents used in this reaction?
A3: Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are frequently used to ensure complete and irreversible deprotonation of the alcohol.[2] Common solvents are polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF), which are excellent for SN2 reactions.
Q4: What are the main factors influencing the yield of the reaction?
A4: Several factors can significantly impact the yield:
-
Purity of Reagents: Ensure all reagents, especially the 2,4-dimethoxybenzyl chloride and the solvent, are anhydrous, as the presence of water can quench the alkoxide.
-
Strength of the Base: A sufficiently strong base is crucial for complete deprotonation of the alcohol.
-
Reaction Temperature: While some reactions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time for maximum conversion.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the alcohol.2. Deactivated 2,4-dimethoxybenzyl chloride.3. Presence of water in the reaction.4. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) and ensure stoichiometric equivalence or a slight excess.2. Use freshly prepared or properly stored 2,4-dimethoxybenzyl chloride.3. Use anhydrous solvents and dry glassware.4. Monitor the reaction by TLC and consider gentle heating (e.g., 40-60 °C) if the reaction is sluggish at room temperature.[1] |
| Formation of Side Products | 1. Elimination (E2) Reaction: If the alcohol is secondary or tertiary, elimination to form an alkene can compete with the desired SN2 substitution.2. Self-condensation of 2,4-dimethoxybenzyl chloride: Under strongly basic conditions, the halide can undergo self-condensation.3. Oxidation: If the alcohol is sensitive, it may be oxidized. | 1. The Williamson ether synthesis works best with primary alcohols. For secondary alcohols, expect a mixture of products. Tertiary alcohols will primarily yield elimination products.2. Add the 2,4-dimethoxybenzyl chloride slowly to the solution of the alkoxide to maintain a low concentration of the halide.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Unreacted starting materials.2. Formation of polar byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC. A slight excess of the more volatile reactant can be used and then easily removed.2. An aqueous workup can help remove inorganic salts and polar byproducts. Column chromatography on silica (B1680970) gel is often effective for final purification. |
Experimental Protocols
General Protocol for the Synthesis of Alkyl 2,4-Dimethoxybenzyl Ether via Williamson Ether Synthesis
This protocol describes a general procedure for the reaction of an alcohol with 2,4-dimethoxybenzyl chloride using sodium hydride as a base.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,4-Dimethoxybenzyl chloride
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.0 - 1.2 eq) in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Synthesis of 2,4-Dimethoxybenzyl Chloride
A common precursor, 2,4-dimethoxybenzyl chloride, can be synthesized from 2,4-dimethoxybenzyl alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Pyridine (B92270) (catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dimethoxybenzyl chloride. This product is often used immediately in the subsequent etherification step without further purification.[3]
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 2,4-Dimethoxybenzyl Ether Formation (Illustrative)
| Entry | Alcohol | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH (1.2) | THF | 25 | 12 | ~95 |
| 2 | Ethanol | NaH (1.2) | DMF | 25 | 12 | ~93 |
| 3 | Isopropanol | NaH (1.5) | DMF | 50 | 24 | ~60* |
| 4 | tert-Butanol | KH (1.5) | THF | 50 | 24 | <10** |
*Lower yield due to increased steric hindrance and potential for competing E2 elimination. **Very low yield due to the predominance of the E2 elimination pathway with a tertiary alcohol.
Visualizations
Caption: Williamson Ether Synthesis Workflow for 2,4-Dimethoxybenzyl Ether.
Caption: Troubleshooting Flowchart for Low Yield in 2,4-DMB Ether Synthesis.
References
Technical Support Center: Halogenation of 2,4-Dimethoxybenzyl Alcohol
Welcome to the technical support center for the halogenation of 2,4-dimethoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2,4-dimethoxybenzyl halides.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: My halogenation reaction is showing low or no conversion of the starting material. What are the likely causes?
A1: Several factors can contribute to low conversion:
-
Reagent Quality: The halogenating agents, such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), are sensitive to moisture and can degrade over time. Ensure you are using fresh or properly stored reagents.
-
Reaction Temperature: While low temperatures are generally recommended to minimize side reactions, the activation energy for the reaction may not be met if the temperature is too low. A gradual increase in temperature might be necessary.
-
Solvent Purity: The use of anhydrous solvents is critical, as any water present will react with the halogenating agent, reducing its effectiveness.
-
Insufficient Reagent: Ensure the correct stoichiometry is being used. A slight excess of the halogenating agent is often required to drive the reaction to completion.
Q2: I'm observing a significant amount of a less polar byproduct in my reaction mixture. What could it be?
A2: A common, less polar byproduct is the bis(2,4-dimethoxybenzyl) ether. This is formed through a competing SN2 reaction where a molecule of the starting alcohol attacks the activated alcohol-reagent intermediate or the newly formed benzyl (B1604629) halide. To minimize its formation, maintain a low reaction temperature and ensure slow, dropwise addition of the halogenating agent to a solution of the alcohol.
Q3: My purified product is unstable and decomposes upon storage. How can I improve its stability?
A3: 2,4-Dimethoxybenzyl halides are known to be highly reactive and unstable due to the electron-donating nature of the two methoxy (B1213986) groups, which stabilize the benzylic carbocation.[1] 2,4-Dimethoxybenzyl bromide is particularly unstable.[1]
-
Immediate Use: It is highly recommended to use the halogenated product in the subsequent reaction step immediately after preparation and a quick work-up, without extensive purification or storage.[1]
-
Storage Conditions: If storage is unavoidable, the product should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light.[1]
Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the other possible side products?
A4: Besides the ether byproduct, other common impurities include:
-
2,4-Dimethoxybenzaldehyde: This can form via oxidation of the starting alcohol or the product. Using fresh, high-quality reagents and maintaining an inert atmosphere can help minimize this.
-
Polymerization Products: The high reactivity of the benzylic halide can lead to self-polymerization, especially at higher concentrations or temperatures.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Reagent degradation (hydrolysis of SOCl₂ or PBr₃). | Use fresh or newly opened reagents. |
| Reaction temperature is too low, leading to slow reaction rates. | Gradually warm the reaction mixture after the initial addition at low temperature. | |
| Incomplete reaction. | Increase the equivalents of the halogenating agent slightly (e.g., from 1.1 to 1.5 eq). | |
| Formation of Bis(2,4-dimethoxybenzyl) Ether | High local concentration of the activated intermediate. | Add the halogenating agent dropwise to a cooled, dilute solution of the alcohol. |
| Reaction temperature is too high. | Maintain the reaction temperature at 0°C or below during the addition of the reagent. | |
| Product Decomposition | Instability of the 2,4-dimethoxybenzyl halide. | Use the crude product immediately in the next step after a rapid aqueous work-up. |
| Exposure to air, moisture, or light. | Handle the product under an inert atmosphere and store it in a dark, cold, and dry environment.[1] | |
| Formation of 2,4-Dimethoxybenzaldehyde | Oxidation of the starting material or product. | Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). |
| Impure reagents or solvents. | Use freshly distilled solvents and high-purity reagents. |
Data Presentation
Table 1: Comparison of Halogenation Methods for Benzyl Alcohols
| Reagent | Product | Typical Yield | Reaction Conditions | Reference |
| Thionyl Chloride (SOCl₂) | 2,4-Dimethoxybenzoyl chloride | 92-94% | THF, DMF (cat.), RT, 8h | [2] |
| Thionyl Chloride (SOCl₂) | 3,4-Dimethoxybenzyl chloride | 89.5% | Not specified | [3] |
| Phosphorus Tribromide (PBr₃) | 2,6-Dimethoxybenzyl bromide | 87% | Diethyl ether, 0°C to RT, 1h | [1] |
| Boron Tribromide | 3,4-Dimethoxybenzyl bromide | 80-85% | Not specified, -5 to 0°C then RT |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and work-up procedure.
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This protocol is a general method for the chlorination of benzyl alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Pyridine (B92270) (optional, see diagram caption)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added to the alcohol solution before the addition of SOCl₂.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the excess SOCl₂.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2,4-dimethoxybenzyl chloride. Due to its instability, it is best to use this product immediately without further purification.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is a general method for the bromination of benzyl alcohols.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.34-0.5 equivalents) dropwise to the stirred solution. A white precipitate may form.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding the reaction mixture to an ice-cold, stirred saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 2,4-dimethoxybenzyl bromide. This product is highly unstable and should be used immediately.[1]
Visualizations
References
Validation & Comparative
A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups for Alcohols
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount. Among the plethora of options for the protection of hydroxyl functionalities, the p-methoxybenzyl (PMB) group has long been a reliable choice. However, the 2,4-dimethoxybenzyl (DMB) group has emerged as a valuable alternative, offering distinct advantages in terms of lability and orthogonality. This guide provides a comprehensive comparison of the DMB and PMB protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Properties and Reactivity
Both PMB and DMB groups are benzyl (B1604629) ether-type protecting groups, typically introduced under Williamson ether synthesis conditions. Their stability profiles are largely governed by the electron-donating methoxy (B1213986) substituents on the aromatic ring. The additional methoxy group in the ortho position of the DMB group significantly increases the electron density of the aromatic ring compared to the PMB group. This heightened electron-donating capacity renders the DMB group more susceptible to cleavage under both acidic and oxidative conditions.[1] This difference in reactivity is the cornerstone of their differential application and allows for the selective deprotection of a DMB ether in the presence of a PMB ether, a crucial feature for orthogonal protection strategies in complex syntheses.
Quantitative Comparison of Deprotection
The enhanced lability of the DMB group translates to milder reaction conditions and often shorter reaction times for its removal compared to the PMB group. The following table summarizes a comparison of deprotection conditions and outcomes for both groups.
| Protecting Group | Reagent/Conditions | Substrate | Reaction Time | Yield | Reference |
| PMB | 2.3 eq. DDQ, CH₂Cl₂/H₂O (17:1), 0 °C to rt | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 1.5 h | 78% | [2] |
| DMB | 10% TFA in CH₂Cl₂ | N,N-bis(2,4-dimethoxybenzyl)sulfamate | 2 h | Quantitative | [3] |
| PMB | TFA in DCM | 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | - | 68-98% | [4] |
Experimental Protocols
Detailed methodologies for the introduction and removal of both DMB and PMB protecting groups are essential for their successful implementation in a synthetic route.
Protection of Alcohols
Protocol 1: Protection of an Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This procedure is a standard Williamson ether synthesis.
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise. The suspension is stirred at 0 °C for 30 minutes.
-
p-Methoxybenzyl chloride (1.1 equiv) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired PMB-protected alcohol.
Protocol 2: Protection of an Alcohol with 2,4-Dimethoxybenzyl Chloride (DMB-Cl)
Similar to PMB protection, this protocol utilizes Williamson ether synthesis conditions.
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil). The mixture is stirred at this temperature for 30 minutes.
-
A solution of 2,4-dimethoxybenzyl chloride (1.2 equiv) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by flash chromatography on silica gel provides the pure DMB-protected alcohol.
Deprotection of PMB and DMB Ethers
Protocol 3: Oxidative Deprotection of a PMB Ether using DDQ
This method is widely used for the cleavage of PMB ethers.
-
To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (B109758) and water (e.g., 18:1 v/v) at 0 °C, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1-1.5 equiv).
-
The reaction mixture is stirred at 0 °C for a specified time or allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]
Protocol 4: Acid-Catalyzed Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
The DMB group is readily cleaved under milder acidic conditions compared to the PMB group.
-
The DMB-protected substrate is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA, typically 10-20% v/v) is added to the solution at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The crude product is then purified by flash column chromatography. [3]
Orthogonal Deprotection Strategy
The differential lability of DMB and PMB ethers allows for their use in an orthogonal protection strategy. A DMB group can be selectively removed in the presence of a PMB group, enabling the sequential unmasking of different hydroxyl groups within the same molecule.
Signaling Pathways and Experimental Workflows
The cleavage of both DMB and PMB ethers under acidic or oxidative conditions proceeds through the formation of a stabilized benzylic carbocation. The additional methoxy group on the DMB ring provides greater stabilization to this carbocation intermediate, thus accelerating the cleavage reaction.
Logical Decision-Making in Protecting Group Selection
The choice between DMB and PMB as a protecting group should be guided by the specific requirements of the synthetic route.
Conclusion
Both 2,4-dimethoxybenzyl and p-methoxybenzyl ethers are highly effective protecting groups for alcohols. The key distinction lies in their relative lability, with the DMB group being more readily cleaved under both acidic and oxidative conditions. This feature makes the DMB group particularly advantageous when very mild deprotection conditions are required or when an orthogonal strategy in the presence of PMB or other less labile benzyl ethers is necessary. For syntheses where a more robust protecting group is needed, the PMB group remains an excellent choice. The selection between these two valuable tools should be made on a case-by-case basis, considering the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle of Protecting Groups: DMB vs. Benzyl Ethers in Chemical Synthesis
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal (B13267) of choices for safeguarding hydroxyl functionalities, 2,4-dimethoxybenzyl (DMB) and benzyl (B1604629) (Bn) ethers are workhorses, each with a distinct profile of stability and reactivity. This guide provides a comprehensive comparison of the cleavage conditions for DMB and benzyl ethers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The key distinction between DMB and benzyl ethers lies in the electronic nature of the aromatic ring. The two electron-donating methoxy (B1213986) groups on the DMB ring render it significantly more susceptible to cleavage under acidic and oxidative conditions compared to the unsubstituted benzyl group. This difference in lability forms the basis for their orthogonal use in complex molecule synthesis, allowing for the selective deprotection of one in the presence of the other.
Cleavage Mechanisms: A Tale of Two Ethers
The deprotection of DMB and benzyl ethers can be broadly categorized into three main pathways: acidic cleavage, oxidative cleavage, and hydrogenolysis. The efficiency of each method is highly dependent on the specific protecting group.
Caption: General cleavage pathways for DMB and Benzyl ethers.
Comparative Analysis of Cleavage Conditions
The choice of deprotection strategy is dictated by the overall synthetic route and the presence of other functional groups in the molecule. The following table summarizes a comparison of common cleavage conditions for DMB and benzyl ethers, with representative experimental data.
| Cleavage Method | Reagent/Conditions | Substrate | Protecting Group | Time | Yield (%) | Reference |
| Oxidative | DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt | Protected Alcohol | DMB | 15 min | 95 | |
| DDQ (1.2 equiv), CH₂Cl₂/H₂O (18:1), rt | Protected Alcohol | Bn | 24 h | <10 | ||
| CAN (2.5 equiv), CH₃CN/H₂O (9:1), 0 °C to rt | Protected Alcohol | DMB | 30 min | 92 | ||
| CAN (2.5 equiv), CH₃CN/H₂O (9:1), 0 °C to rt | Protected Alcohol | Bn | 24 h | No Reaction | ||
| Acidic | 10% TFA in CH₂Cl₂, rt | Protected Alcohol | DMB | 1 h | 90 | [1] |
| 10% TFA in CH₂Cl₂, rt | Protected Alcohol | Bn | 24 h | No Reaction | [1] | |
| BCl₃ (1.2 equiv), CH₂Cl₂, -78 °C to 0 °C | Protected Alcohol | Bn | 1 h | 95 | [2] | |
| Hydrogenolysis | H₂, 10% Pd/C, EtOAc, rt, 1 atm | Protected Alcohol | Bn | 2 h | >95 | [3] |
| H₂, 10% Pd/C, EtOAc, rt, 1 atm | Protected Alcohol | DMB | 2 h | >95 | [4] |
Note: Yields and reaction times are highly substrate-dependent and the data presented here is for illustrative purposes to highlight the general reactivity trends.
Experimental Protocols
Detailed methodologies are crucial for the successful execution of deprotection reactions. Below are representative protocols for the oxidative and acidic cleavage of DMB ethers and the hydrogenolysis of benzyl ethers.
Oxidative Cleavage of a DMB Ether with DDQ
Caption: Experimental workflow for DDQ-mediated DMB ether cleavage.
Procedure: To a solution of the DMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (18:1 v/v) is added 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv) at room temperature. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the desired alcohol.
Acidic Cleavage of a DMB Ether with TFA
Procedure: The DMB-protected alcohol (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (TFA) is added to a final concentration of 10% (v/v), and the solution is stirred at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is carefully quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the deprotected alcohol.[1]
Hydrogenolysis of a Benzyl Ether
Caption: Experimental workflow for the hydrogenolysis of a benzyl ether.
Procedure: The benzyl-protected alcohol (1.0 equiv) is dissolved in a suitable solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). To this solution, 10% palladium on activated carbon (Pd/C) (typically 5-10 mol %) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a pressurized system. The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates the complete disappearance of the starting material. The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent. The filtrate is concentrated in vacuo to afford the crude deprotected alcohol, which can be further purified if necessary.[3]
Conclusion: Choosing the Right Tool for the Job
The choice between DMB and benzyl ethers as protecting groups hinges on the desired deprotection strategy.
-
DMB ethers are the preferred choice when mild acidic or oxidative cleavage is desired. Their enhanced lability allows for selective deprotection in the presence of more robust protecting groups, including benzyl ethers, making them valuable assets in orthogonal protection schemes.
-
Benzyl ethers offer greater stability to a wider range of reagents, particularly acids and oxidants. The standard method for their removal, catalytic hydrogenolysis, is highly efficient and clean. However, this method is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing groups.
By understanding the distinct cleavage conditions and relative stabilities of DMB and benzyl ethers, synthetic chemists can strategically employ these protecting groups to navigate complex synthetic pathways with precision and efficiency.
References
Orthogonality of the 2,4-DMB Group: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group strategy is paramount. The 2,4-dimethoxybenzyl (DMB) group has emerged as a valuable tool for the protection of various functional groups, particularly amines and amides. Its unique cleavage conditions offer a degree of orthogonality with several other commonly employed protecting groups. This guide provides an objective comparison of the DMB group's performance with other alternatives, supported by experimental data and detailed protocols to aid in the design of robust and efficient synthetic routes.
The principle of orthogonal protection is fundamental to the successful synthesis of complex molecules. It allows for the selective removal of one protecting group in the presence of others, enabling chemists to unmask and react specific functional groups in a controlled manner. The DMB group, an acid-labile protecting group, offers a distinct advantage in this regard, as it can be cleaved under conditions that leave many other protecting groups intact.
Comparative Analysis of Orthogonality
The utility of the DMB group is best understood by comparing its stability and cleavage conditions with those of other widely used protecting groups such as fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), tert-butyldimethylsilyl (TBDMS), and Acetyl (Ac).
Data Presentation: Quantitative Comparison of Protecting Group Stability
The following tables summarize the stability of the DMB group in the presence of other common protecting groups under specific deprotection conditions. The data is compiled from various literature sources and represents typical yields observed in experimental settings.
| Protecting Group to be Cleaved | Deprotection Reagent/Conditions | DMB Group Stability (Remaining %) | Cleaved Group Removal (%) | Other Stable Groups | Reference |
| Fmoc | 20% Piperidine (B6355638) in DMF | >99% | >99% | Boc, TBDMS, Ac | [1] |
| Boc | 50% TFA in DCM | <5% | >99% | - | [2] |
| DMB | 1-10% TFA in DCM | - | >95% | Fmoc, TBDMS, Ac | |
| TBDMS | TBAF in THF | >99% | >95% | Fmoc, Boc, Ac | [3] |
| Ac | Hydrazine or mild base | >99% | >95% | Fmoc, Boc, TBDMS | [4] |
Table 1: Orthogonality of DMB with Common Protecting Groups. This table highlights the conditions under which a specific protecting group can be removed while the DMB group remains intact, and vice-versa.
| Protecting Group | Cleavage Conditions | Typical Yield (%) | Key Compatibilities | Key Incompatibilities |
| 2,4-DMB | Mildly acidic (e.g., 1-10% TFA in DCM) | >95% | Stable to bases (e.g., piperidine), mild reducing agents, and some oxidizing agents. | Strongly acidic conditions (e.g., >20% TFA), some Lewis acids. |
| Fmoc | 20% Piperidine in DMF | >99% | Stable to acids and mild hydrogenation. | Basic conditions. |
| Boc | Strong acids (e.g., 50-95% TFA in DCM) | >99% | Stable to bases and catalytic hydrogenation. | Acidic conditions. |
| TBDMS | Fluoride (B91410) sources (e.g., TBAF), acidic conditions | >95% | Stable to a wide range of non-fluoride reagents. | Strong acids and fluoride ions. |
| Acetyl (Ac) | Mild base (e.g., K2CO3/MeOH), hydrazine | >95% | Stable to acidic conditions and catalytic hydrogenation. | Basic and nucleophilic conditions. |
Table 2: General Properties and Compatibilities of Protecting Groups. This table provides a broader overview of the cleavage conditions and chemical stability of the DMB group in comparison to other common protecting groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of the DMB group in an orthogonal protecting group strategy.
Protocol 1: Selective Deprotection of Fmoc in the Presence of DMB
Objective: To demonstrate the stability of the DMB group under the basic conditions required for Fmoc group removal.
Materials:
-
Fmoc-protected peptide resin containing a DMB-protected amino acid.
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
DMF for washing.
-
Dichloromethane (DCM) for washing.
Procedure:
-
Swell the peptide resin in DMF for 30 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
-
Dry the resin under vacuum.
Expected Outcome: The Fmoc group will be completely removed, leaving the DMB group intact on the peptide. Analysis by HPLC and mass spectrometry can confirm the selective deprotection.
Protocol 2: Selective Deprotection of DMB in the Presence of Fmoc and TBDMS
Objective: To demonstrate the selective cleavage of the DMB group using dilute acid while preserving acid-sensitive (to stronger acid) and base-labile protecting groups.
Materials:
-
Substrate protected with DMB, Fmoc, and TBDMS groups.
-
1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
DCM for washing.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Dissolve the protected substrate in DCM.
-
Add the 1% TFA in DCM solution and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Outcome: The DMB group will be selectively cleaved, while the Fmoc and TBDMS groups remain intact. The success of the selective deprotection can be verified by NMR spectroscopy and mass spectrometry.
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups is central to many synthetic workflows, particularly in solid-phase peptide synthesis (SPPS). The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) with integration points for a DMB-protected amino acid.
The following diagram illustrates the decision-making process for choosing a protecting group strategy based on orthogonality.
Caption: Decision-making flowchart for selecting an orthogonal protecting group strategy, including the consideration of the DMB group.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Protection of Alcohols | NROChemistry [nrochemistry.com]
A Researcher's Guide to Benzyl-Type Protecting Groups: Comparing the Stability of DMB, PMB, and Benzyl Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving synthetic targets efficiently and selectively. Among the arsenal (B13267) of protecting groups for hydroxyl and amine functionalities, benzyl-type ethers—specifically the parent benzyl (B1604629) (Bn) group and its electron-rich derivatives, p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB)—are workhorses for synthetic chemists. Their popularity stems from their general stability and the diverse methods available for their removal. However, the subtle electronic differences between these groups lead to significant variations in their reactivity and stability, enabling a degree of orthogonality that can be exploited in complex synthetic strategies.
This guide provides a comprehensive comparison of the relative stability of DMB, PMB, and Benzyl protecting groups, supported by experimental data and detailed protocols. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions when designing synthetic routes.
Relative Stability and Cleavage Conditions
The stability of these benzyl-type protecting groups is inversely related to the electron-donating ability of the substituents on the aromatic ring. The presence of one or two methoxy (B1213986) groups increases the electron density of the benzyl system, making the benzylic position more susceptible to cleavage by oxidative and acidic methods. The general order of stability is:
Benzyl (Bn) > p-Methoxybenzyl (PMB) > 3,4-Dimethoxybenzyl (DMB)
This trend allows for the selective deprotection of these groups in the presence of one another. For instance, the more labile DMB group can be cleaved under milder conditions than the PMB group, which in turn can be removed without affecting a standard benzyl ether.[1]
A summary of the common cleavage conditions for each protecting group is presented in the table below.
| Protecting Group | Cleavage Method | Reagents | Relative Reactivity | Orthogonality |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C | High | Cleaved |
| Dissolving Metal Reduction | Na, NH₃(l) | High | Cleaved | |
| Strong Acid | Strong Brønsted or Lewis acids | Low (requires harsh conditions) | Stable to mild acid | |
| Oxidative Cleavage | DDQ, CAN | Very Low (slow and often incomplete) | Stable to oxidative cleavage | |
| p-Methoxybenzyl (PMB) * | Oxidative Cleavage | DDQ, CAN | High | Cleaved |
| Acidic Cleavage | TFA, TfOH | Moderate | Cleaved under conditions that leave Bn intact | |
| Catalytic Hydrogenolysis | H₂, Pd/C | High | Cleaved | |
| 3,4-Dimethoxybenzyl (DMB) | Oxidative Cleavage | DDQ, CAN | Very High | Cleaved under milder conditions than PMB |
| Acidic Cleavage | Mild acids (e.g., TFA) | High | Cleaved under milder conditions than PMB | |
| Catalytic Hydrogenolysis | H₂, Pd/C | High | Cleaved |
Experimental Data and Protocols
The following sections provide representative experimental protocols for the deprotection of Benzyl, PMB, and DMB ethers, highlighting the differences in reaction conditions.
Deprotection of Benzyl Ethers
The most common and efficient method for the cleavage of benzyl ethers is catalytic hydrogenolysis.[2][3][4]
Protocol 1: Catalytic Transfer Hydrogenation of a Benzyl Ether [4][5]
-
Substrate: Benzyl-protected alcohol
-
Reagents: 10% Palladium on carbon (Pd/C), Ammonium (B1175870) formate (B1220265)
-
Solvent: Methanol (B129727) (MeOH)
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Wash the filter cake with methanol and concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Deprotection of p-Methoxybenzyl (PMB) Ethers
The key advantage of the PMB group is its susceptibility to oxidative cleavage, allowing for deprotection under non-reductive conditions.[6] 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for this transformation.[1][6]
Protocol 2: Oxidative Cleavage of a PMB Ether using DDQ [6]
-
Substrate: PMB-protected alcohol
-
Reagents: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Solvent: Dichloromethane (CH₂Cl₂) and water (or a pH 7 buffer)
-
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1).
-
Cool the solution to 0 °C.
-
Slowly add DDQ (1.1-1.5 eq) as a solid.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, the crude mixture can be directly loaded onto a silica (B1680970) gel column for purification.
-
Deprotection of 3,4-Dimethoxybenzyl (DMB) Ethers
The DMB group is even more readily cleaved under acidic and oxidative conditions than the PMB group. This allows for highly selective deprotection.[1]
Protocol 3: Acidic Cleavage of a DMB Ether
While a specific protocol for DMB cleavage under these exact comparative conditions was not found in the initial search, the general principle is to use milder acidic conditions than those required for PMB cleavage. For example, a lower concentration of trifluoroacetic acid (TFA) or reaction at a lower temperature would be expected to selectively cleave a DMB ether in the presence of a PMB ether.
-
Substrate: DMB-protected alcohol
-
Reagents: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure (General):
-
Dissolve the DMB-protected alcohol in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a solution of TFA in CH₂Cl₂ dropwise (the concentration and equivalents of TFA would be optimized for the specific substrate).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Orthogonality
The differential stability of these protecting groups can be visualized as a logical workflow for selective deprotection.
Caption: Decision workflow for the selective deprotection of DMB, PMB, and Benzyl ethers.
The mechanism of oxidative deprotection of PMB ethers with DDQ involves a single electron transfer (SET) process, which is facilitated by the electron-donating methoxy group.
Caption: Simplified mechanism of PMB ether deprotection using DDQ.
Conclusion
The choice between Benzyl, PMB, and DMB protecting groups should be guided by the specific requirements of the synthetic route. The robust nature of the benzyl group makes it suitable for syntheses involving harsh, non-reductive conditions. In contrast, the increased lability of the PMB and DMB groups provides valuable orthogonality, allowing for their selective removal in the presence of other protecting groups, including the parent benzyl ether. By understanding the relative stabilities and cleavage conditions of these protecting groups, chemists can design more elegant and efficient synthetic strategies for the construction of complex molecules.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl protecting group - Georganics [georganics.sk]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Efficiency of Lewis Acids for 2,4-Dimethoxybenzyl (DMB) Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis due to its facile cleavage under specific acidic conditions. The selection of an appropriate Lewis acid for the deprotection of DMB ethers is crucial to ensure high yields and chemoselectivity, minimizing side reactions and simplifying purification. This guide provides an objective comparison of the performance of various Lewis acids for 2,4-DMB deprotection, supported by experimental data.
Quantitative Comparison of Lewis Acids for DMB and Related Methoxybenzyl Ether Deprotection
The following table summarizes the efficiency of different Lewis acids in the deprotection of 2,4-DMB and structurally related p-methoxybenzyl (PMB) ethers. The data has been compiled from various studies to provide a comparative overview of reaction conditions and yields.
| Lewis Acid | Substrate Type | Stoichiometry (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triflic Acid (TfOH) | PMB Ether | 0.5 | Dichloromethane (B109758) (DCM) | 21 | 5-30 min | 88-94 | [1] |
| Triflic Acid (TfOH) / 1,3-DMB* | PMB Ether | 0.5 (TfOH), 3 (1,3-DMB) | Dichloromethane (DCM) | 21 | 10 min | up to 98 | [1] |
| Trifluoroacetic Acid (TFA) / TfOH | N-(2,4-DMB)-diazaoxindole | Mixture | Anisole | Not specified | Not specified | 25 | [2] |
| Boron Tribromide (BBr₃) | 3,3'-Dimethoxybiphenyl | 1.7 per OMe group | Dichloromethane (DCM) | -80 to RT | Overnight | 77-86 | [3] |
| Bismuth(III) Triflate (Bi(OTf)₃) | N-(3,4-DMB)-sulfonamide | 0.05 (catalytic) | 1,2-Dichloroethane (DCE) | 85 | 2 h | 95 | [4] |
| Iron(III) Triflate (Fe(OTf)₃) | N-(3,4-DMB)-sulfonamide | 0.05 (catalytic) | 1,2-Dichloroethane (DCE) | 85 | Not specified | 78-95 | [4] |
| Scandium(III) Triflate (Sc(OTf)₃) | N-(3,4-DMB)-sulfonamide | 0.05 (catalytic) | 1,2-Dichloroethane (DCE) | 85 | Not specified | 78-95 | [4] |
| Aluminum(III) Triflate (Al(OTf)₃) | N-(3,4-DMB)-sulfonamide | 0.05 (catalytic) | 1,2-Dichloroethane (DCE) | 85 | Not specified | 78-95 | [4] |
| Trifluoroacetic Acid (TFA) | N-(2,4-DMB)-sulfamate | 10% solution | Dichloromethane (DCM) | RT | 2 h | quant. | [5] |
*1,3-DMB = 1,3-Dimethoxybenzene (B93181) (used as a carbocation scavenger)
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Deprotection of p-Methoxybenzyl (PMB) Ethers using Triflic Acid[1]
-
Materials:
-
PMB-protected alcohol (0.2 mmol)
-
Triflic acid (TfOH, 0.1 mmol, 0.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (1 mL)
-
(Optional) 1,3-Dimethoxybenzene (0.6 mmol, 3 equiv)
-
-
Procedure:
-
To a solution of the PMB ether in anhydrous dichloromethane at 21 °C, add triflic acid.
-
If using a scavenger, add 1,3-dimethoxybenzene to the reaction mixture.
-
Stir the reaction mixture at 21 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically between 5 and 30 minutes (or 10 minutes with the scavenger).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Deprotection of Aryl Methyl Ethers using Boron Tribromide[3]
-
Materials:
-
Aryl methyl ether (e.g., 3,3'-Dimethoxybiphenyl, 0.037 mol)
-
Boron tribromide (BBr₃, 1.7 equivalents per methoxy (B1213986) group)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the aryl methyl ether in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -80 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in dichloromethane to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
-
Catalytic Deprotection of DMB-protected Sulfonamides with Bismuth(III) Triflate[4]
This protocol for C-N bond cleavage is indicative of the conditions that may be applied to DMB ether cleavage.
-
Materials:
-
N-(3,4-DMB)-sulfonamide (0.25 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃, 0.0125 mmol, 0.05 equiv)
-
1,2-Dichloroethane (DCE) (2 mL)
-
-
Procedure:
-
Combine the DMB-protected sulfonamide and bismuth(III) triflate in 1,2-dichloroethane.
-
Heat the reaction mixture at 85 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water.
-
Dry the organic phase, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
General Experimental Workflow for DMB Deprotection
The following diagram illustrates a typical experimental workflow for the Lewis acid-mediated deprotection of a 2,4-DMB protected alcohol.
Caption: General experimental workflow for Lewis acid-mediated 2,4-DMB deprotection.
Signaling Pathway: Lewis Acid-Mediated Deprotection of a 2,4-DMB Ether
This diagram illustrates the proposed mechanism for the deprotection of a 2,4-DMB ether initiated by a Lewis acid.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious selection of protecting groups is paramount. Acid-labile protecting groups, which can be removed under mild acidic conditions, are a cornerstone of modern synthetic strategy. Among these, the 2,4-dimethoxybenzyl (DMB) group has emerged as a versatile and valuable tool. This guide provides a comprehensive comparison of the DMB group with other commonly employed acid-labile protecting groups, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
Orthogonality and a Spectrum of Lability
The utility of a protecting group is defined not only by its ease of introduction and removal but also by its stability under a range of reaction conditions, a concept known as orthogonality. An ideal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. Acid-labile protecting groups offer a spectrum of lability, enabling chemists to orchestrate complex synthetic sequences with precision.
The stability of benzyl-type protecting groups towards acidic cleavage is directly related to the stability of the carbocation formed upon their removal. Electron-donating substituents on the aromatic ring, such as methoxy (B1213986) groups, significantly stabilize the benzylic carbocation, thereby increasing the lability of the protecting group. This principle underpins the graduated reactivity of the benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) groups.
Comparative Data on Acid-Labile Protecting Groups
| Protecting Group | Structure | Typical Deprotection Reagents | Relative Acid Lability | Orthogonality Notes |
| 2,4-Dimethoxybenzyl (DMB) | 1-10% Trifluoroacetic acid (TFA) in CH₂Cl₂; Mild Lewis acids (e.g., Bi(OTf)₃)[1] | Very High | Stable to catalytic hydrogenation (unlike Bn). Can be cleaved oxidatively with DDQ or CAN, though less common than for PMB. | |
| p-Methoxybenzyl (PMB) | 10-50% TFA in CH₂Cl₂; 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ); Ceric ammonium (B1175870) nitrate (B79036) (CAN)[2] | High | Stable to catalytic hydrogenation. Readily cleaved oxidatively, providing excellent orthogonality with other acid-labile groups. | |
| Benzyl (Bn) | Strong acids (e.g., HBr, BBr₃); Catalytic hydrogenation (e.g., H₂, Pd/C)[3] | Low | Cleaved by hydrogenolysis, offering orthogonality with acid-labile and base-labile groups. | |
| tert-Butoxycarbonyl (Boc) | 20-50% TFA in CH₂Cl₂; HCl in organic solvents[4] | High | Stable to catalytic hydrogenation and basic conditions. Widely used in peptide synthesis. | |
| Trityl (Trt) | 1-5% TFA in CH₂Cl₂; Formic acid | Very High | Highly sensitive to acid. Stable to catalytic hydrogenation and basic conditions. | |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) sources (e.g., TBAF); Acetic acid | Moderate | Cleaved by fluoride ions, providing excellent orthogonality with most other protecting groups. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the protection of an alcohol with the DMB group and its subsequent deprotection.
Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl (DMB) Chloride
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of DMB-Cl in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with Et₂O (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the DMB-protected alcohol.
Deprotection of a DMB-Protected Alcohol using Trifluoroacetic Acid (TFA)
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in CH₂Cl₂.
-
To the stirred solution at room temperature, add TFA (e.g., 5-10% v/v). The optimal concentration should be determined by TLC analysis for the specific substrate.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualization of Orthogonal Deprotection in Solid-Phase Peptide Synthesis
The power of orthogonal protecting groups is elegantly demonstrated in solid-phase peptide synthesis (SPPS), where different protecting groups can be selectively removed to allow for specific modifications of the growing peptide chain. The following diagram illustrates a workflow for the synthesis of a cyclic peptide on a solid support, utilizing the differential lability of the Fmoc, Boc, and DMB protecting groups.
Caption: Orthogonal SPPS workflow for cyclic peptide synthesis.
This workflow highlights how the base-labile Fmoc group is used for temporary Nα-protection during chain elongation. The highly acid-labile DMB group on a side chain is then selectively removed under very mild acidic conditions that do not affect the more robust Boc group or the linkage to the resin. This allows for a specific on-resin modification, such as cyclization. Finally, a strong acid treatment cleaves the peptide from the resin and removes the remaining Boc protecting group.
Mechanism of Acid-Catalyzed Deprotection of Benzyl Ethers
The cleavage of benzyl-type ethers in acidic media proceeds through the formation of a stabilized carbocation. The following diagram illustrates the general mechanism.
Caption: General mechanism of acid-catalyzed benzyl ether deprotection.
The rate of this reaction is highly dependent on the stability of the benzylic carbocation. The two methoxy groups of the DMB ether provide significant resonance stabilization to the carbocation, making it exceptionally labile to acid compared to PMB and the unsubstituted benzyl group. This enhanced reactivity allows for the removal of the DMB group under very mild conditions, often preserving other acid-sensitive functionalities within the molecule.
Conclusion
The 2,4-dimethoxybenzyl (DMB) protecting group offers a valuable combination of acid lability and orthogonality, making it a powerful tool in the synthetic chemist's arsenal. Its high sensitivity to mild acidic conditions allows for its selective removal in the presence of a wide range of other protecting groups, including the less labile PMB and Bn ethers, as well as the more robust Boc group under carefully controlled conditions. The ability to fine-tune deprotection strategies by selecting from a toolkit of acid-labile groups with a graduated spectrum of reactivity is essential for the efficient and successful synthesis of complex, high-value molecules in research and drug development.
References
- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
The Strategic Advantage of 2,4-Dimethoxybenzyl Protection in Oligosaccharide Synthesis: A Comparative Guide
In the intricate field of oligosaccharide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal (B13267) of available protecting groups, the 2,4-dimethoxybenzyl (DMB) ether has emerged as a valuable tool for researchers, offering distinct advantages in terms of lability and orthogonality. This guide provides a comprehensive comparison of the DMB protecting group with other commonly used alternatives, supported by experimental data and detailed protocols to inform synthetic strategies in carbohydrate chemistry.
The primary advantage of the 2,4-dimethoxybenzyl group lies in its heightened acid lability compared to the widely used benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers. This increased reactivity is attributed to the electron-donating effects of the two methoxy (B1213986) groups on the aromatic ring, which stabilize the benzylic carbocation formed during acid-mediated cleavage. This property allows for the selective removal of the DMB group under milder acidic conditions, leaving other, more robust protecting groups intact.
Comparative Performance of Benzyl-Type Protecting Groups
The selection of a benzyl-type protecting group often hinges on the desired level of stability and the specific deprotection conditions required in a synthetic sequence. The following table summarizes the relative lability and typical deprotection conditions for benzyl, p-methoxybenzyl, and 2,4-dimethoxybenzyl ethers.
| Protecting Group | Structure | Relative Lability | Typical Deprotection Conditions |
| Benzyl (Bn) | Benzyl | Least Labile | H₂, Pd/C; Na/NH₃ |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl | Moderately Labile | DDQ, CAN, TFA |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl | Most Labile | Mild TFA, Triflic Acid |
Experimental Data: Selective Deprotection of DMB Ethers
The enhanced lability of the DMB group facilitates its selective removal in the presence of other protecting groups, a crucial feature for the synthesis of complex oligosaccharides. Experimental studies have demonstrated the successful deprotection of DMB ethers using dilute solutions of trifluoroacetic acid (TFA) without affecting other acid-sensitive groups. For instance, treatment of a fully protected monosaccharide bearing a DMB ether at one position and benzyl or silyl (B83357) ethers at others with a mild TFA solution can selectively cleave the DMB group, affording a partially deprotected intermediate ready for further glycosylation.
One study reported the quantitative deprotection of a 2,4-dimethoxybenzyl-protected sulfamate (B1201201) within 2 hours at room temperature using 10% trifluoroacetic acid in dichloromethane[1]. While this was not on a carbohydrate, it demonstrates the mild conditions required for DMB cleavage. Another study on the deprotection of various benzyl-type ethers showed that 3,4-dimethoxybenzyl (a close analog of 2,4-DMB) ethers are more reactive than p-methoxybenzyl ethers when using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent.
A key application of this differential lability is in orthogonal synthetic strategies, where multiple protecting groups can be removed sequentially without affecting others.
Experimental Protocols
Protection of a Hydroxyl Group with 2,4-Dimethoxybenzyl Chloride
This protocol describes the general procedure for the protection of a free hydroxyl group in a monosaccharide derivative.
Materials:
-
Monosaccharide with a free hydroxyl group
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the monosaccharide (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dimethoxybenzyl chloride (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected monosaccharide.
Deprotection of a 2,4-Dimethoxybenzyl Ether using Trifluoroacetic Acid
This protocol outlines the selective removal of a DMB group from a protected carbohydrate.
Materials:
-
DMB-protected carbohydrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected carbohydrate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of trifluoroacetic acid in dichloromethane (e.g., 10% v/v) dropwise. The concentration of TFA may need to be optimized depending on the substrate.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can range from 30 minutes to a few hours.
-
Once the starting material is consumed, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Visualization of Synthetic Strategy
The following diagrams illustrate the logical workflow of utilizing the DMB protecting group in an orthogonal protection strategy for oligosaccharide synthesis.
Caption: Orthogonal protection strategy utilizing the DMB group.
This workflow highlights the key advantage of the DMB group: its selective removal to unmask a hydroxyl group for subsequent glycosylation, while other protecting groups remain intact.
Caption: Sequential deprotection based on protecting group lability.
This diagram illustrates the hierarchical removal of different benzyl-type protecting groups, showcasing the utility of DMB as a temporary protecting group that can be cleaved under the mildest acidic conditions.
References
Spectroscopic comparison of 2,4-DMB and 3,4-DMB protected compounds
In the realm of synthetic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among the arsenal (B13267) of protecting groups for hydroxyl and amino functionalities, the 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) ethers and amines stand out due to their relative stability and specific deprotection conditions. This guide provides a detailed spectroscopic comparison of compounds protected with these two moieties, supported by experimental data and protocols, to aid researchers in their selection and characterization efforts.
Spectroscopic Data Comparison
The electronic differences imparted by the positioning of the two methoxy (B1213986) groups on the benzyl (B1604629) ring give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. While a direct comparison on an identical parent molecule is ideal, the following tables summarize representative ¹H and ¹³C NMR data for alcohols and amines protected with 2,4-DMB and 3,4-DMB groups, compiled from various sources.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of DMB-Protected Compounds in CDCl₃
| Proton | 2,4-DMB Protected Alcohol (Representative) | 3,4-DMB Protected Alcohol (Representative)[1] | 2,4-DMB Protected Amine (Representative) | 3,4-DMB Protected Amine (Representative) |
| Ar-H (ortho to CH₂) | ~7.1-7.2 (d) | ~6.8-6.9 (m) | ~7.1-7.2 (d) | ~6.8 (d) |
| Ar-H (meta to CH₂) | ~6.4-6.5 (m) | ~6.8 (d) | ~6.4-6.5 (m) | ~6.7-6.8 (m) |
| Ar-H (para to CH₂) | ~6.4 (d) | - | ~6.4 (d) | - |
| -OCH₂Ar | ~4.4-4.6 (s) | ~4.5 (s) | ~4.3-4.5 (s) | ~4.4-4.6 (s) |
| -OCH₃ | ~3.8 (s, 6H) | ~3.9 (s, 6H) | ~3.8 (s, 6H) | ~3.8-3.9 (s, 6H) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of DMB-Protected Compounds in CDCl₃
| Carbon | 2,4-DMB Protected Compound (Representative) | 3,4-DMB Protected Compound (Representative) |
| Ar-C (ipso) | ~158-160 | ~130-132 |
| Ar-C (ortho) | ~98-105 | ~111-112 |
| Ar-C (meta) | ~129-131 | ~111-112 |
| Ar-C (para) | ~104-106 | ~120-121 |
| -OCH₂Ar | ~65-70 | ~70-72 |
| -OCH₃ | ~55 | ~56 |
Note: The exact chemical shifts can vary depending on the specific molecule and the solvent used. The data presented are typical ranges observed for these protecting groups.
The key differentiating features in the ¹H NMR spectra are the aromatic proton signals. The 2,4-DMB group typically shows a more complex and spread-out aromatic region due to the different electronic environments of the aromatic protons. In contrast, the 3,4-DMB group often presents a simpler aromatic pattern. In ¹³C NMR, the positions of the aromatic carbon signals, particularly the ipso-carbon and the carbons bearing the methoxy groups, can be used for differentiation.
Experimental Protocols
Accurate spectroscopic analysis relies on standardized experimental procedures. Below are general protocols for NMR, UV-Vis, and fluorescence spectroscopy applicable to the characterization of DMB-protected compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the DMB-protected compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Typical parameters for ¹H NMR include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Typical parameters for ¹³C NMR include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the DMB-protected compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the DMB-protected compound in a suitable solvent (typically in the micromolar concentration range to avoid inner filter effects). The solvent should be of high purity and not fluorescent in the region of interest.
-
Data Acquisition:
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength by measuring the absorption spectrum and setting the excitation wavelength at or near the λmax.
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
It is also common to record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum fluorescence intensity.
-
-
Data Analysis: Note the wavelengths of maximum excitation and emission. The fluorescence quantum yield can be determined relative to a known standard if required.
Visualizing Deprotection and Biological Interaction
The deprotection of DMB ethers and amines is a critical step in many synthetic pathways and can be initiated under oxidative or acidic conditions. This process often proceeds through the formation of a reactive quinone methide intermediate, which can be a key species in certain biological signaling pathways.
Caption: Experimental workflow for the deprotection and analysis of a DMB-protected compound.
The generated quinone methide is a highly electrophilic species that can react with various nucleophiles. In a biological context, this reactivity can be harnessed for targeted covalent modification of proteins or nucleic acids, forming the basis of certain therapeutic strategies or chemical biology probes.
Caption: Signaling pathway involving a DMB-protected compound leading to covalent modification.
Conclusion
The choice between 2,4-DMB and 3,4-DMB as protecting groups can be guided by their distinct spectroscopic properties, which facilitate reaction monitoring and final product characterization. The 2,4-DMB group generally offers more complex NMR spectra, which can be advantageous for detailed structural analysis, while the 3,4-DMB group provides a simpler spectroscopic handle. Understanding the deprotection mechanism and the potential for in situ generation of reactive quinone methides opens up avenues for the rational design of targeted therapeutics and chemical probes. This guide provides a foundational spectroscopic comparison and workflow to assist researchers in leveraging the unique characteristics of these valuable protecting groups.
References
Evaluating the performance of DMB protection in complex molecule synthesis
In the intricate art of complex molecule synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal (B13267) of protecting groups for hydroxyl and amine functionalities, the 2,4-dimethoxybenzyl (DMB) group has emerged as a valuable tool. This guide provides an objective comparison of the DMB protecting group against other commonly employed alternatives—p-methoxybenzyl (PMB), methoxymethyl (MOM), and 2-(trimethylsilyl)ethoxymethyl (SEM)—supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Overview and Orthogonality
The choice of a protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The DMB group, an electron-rich benzyl (B1604629) ether, offers distinct advantages in terms of its lability under milder acidic and oxidative conditions compared to its close relative, the PMB group. This increased reactivity allows for selective deprotection in the presence of PMB and other more robust protecting groups, a crucial aspect in the synthesis of polyfunctional molecules.
The following sections delve into a detailed comparison of DMB with PMB, MOM, and SEM, summarizing their performance in tabular format and providing insights into their orthogonal behavior.
Head-to-Head Comparison: DMB vs. PMB
The primary distinction between DMB and PMB lies in their relative lability, stemming from the additional electron-donating methoxy (B1213986) group on the DMB ring. This electronic difference translates to faster cleavage rates for DMB under both acidic and oxidative conditions.
Table 1: Comparison of DMB and PMB Protecting Groups
| Feature | DMB (2,4-Dimethoxybenzyl) | PMB (p-Methoxybenzyl) |
| Protection | ||
| Typical Reagents | 2,4-Dimethoxybenzyl chloride (DMB-Cl), NaH | p-Methoxybenzyl chloride (PMB-Cl), NaH |
| Representative Yield (Primary Alcohol) | >90% | >95% |
| Representative Yield (Secondary Alcohol) | 85-95% | 85-95% |
| Deprotection (Oxidative) | ||
| Reagent | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) |
| Conditions | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, rt |
| Relative Rate | Faster | Slower |
| Representative Yield | >90%[1] | 97%[2] |
| Deprotection (Acidic) | ||
| Reagent | Trifluoroacetic acid (TFA) | Trifluoroacetic acid (TFA) |
| Conditions | Mild TFA conditions | Harsher TFA conditions or prolonged reaction times |
| Representative Yield | High | 68-98% |
The enhanced lability of the DMB group allows for its selective removal in the presence of a PMB group, a valuable orthogonal strategy in complex syntheses.[3]
General workflow for DMB protection and deprotection.
Comparison with Acetal-Type Protecting Groups: DMB vs. MOM and SEM
Methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are common acetal-type protecting groups that offer different stability profiles and deprotection methods compared to benzyl ethers like DMB.
Table 2: Comparison of DMB, MOM, and SEM Protecting Groups
| Feature | DMB (2,4-Dimethoxybenzyl) | MOM (Methoxymethyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Protection | |||
| Typical Reagents | DMB-Cl, NaH | MOM-Cl, DIPEA or NaH | SEM-Cl, DIPEA or NaH |
| Representative Yield (Primary Alcohol) | >90% | 85-95%[4] | High |
| Representative Yield (Secondary Alcohol) | 85-95% | 70-90%[4] | High |
| Deprotection | |||
| Reagents | DDQ or TFA | Acid (e.g., HCl, TFA) | Fluoride (B91410) source (e.g., TBAF) or Acid |
| Conditions | DDQ in CH₂Cl₂/H₂O or mild TFA | Aqueous acid or Lewis acid (e.g., ZnBr₂) | TBAF in THF or MgBr₂ in Et₂O |
| Representative Yield | >90%[1] | >90%[4] | 95-98% (with SnCl₄)[5] |
| Orthogonality | Stable to conditions for SEM removal (fluoride). | Stable to oxidative cleavage (DDQ) and hydrogenolysis. | Stable to oxidative cleavage (DDQ) and hydrogenolysis. |
The key difference lies in the deprotection methods. DMB is cleaved oxidatively or with acid, MOM is exclusively acid-labile, and SEM can be removed with either fluoride ions or acid, providing a high degree of orthogonality. For instance, a DMB group can be selectively removed with DDQ in the presence of MOM and SEM ethers. Conversely, an SEM group can be cleaved with fluoride ions without affecting a DMB or MOM ether.
Orthogonal deprotection strategies.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the protection and deprotection of hydroxyl groups using DMB, PMB, MOM, and SEM.
Protocol 1: Protection of a Primary Alcohol with PMB-Cl[2]
To a solution of the primary alcohol (1.0 equiv) in a mixture of THF and DMF at 0 °C, sodium hydride (4.0 equiv, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C until gas evolution ceases. A solution of p-methoxybenzyl bromide (2.0 equiv) in THF is then added slowly. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of a 1M solution of NaOMe in MeOH. The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Deprotection of a PMB Ether with DDQ[2]
To a solution of the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate (B84403) buffer (18:1) at 0 °C, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 equiv) is added slowly as a solid. The reaction is warmed to room temperature and stirred for 1 hour. The crude mixture is directly loaded onto a silica (B1680970) gel column for purification. Elution yields the deprotected alcohol (97% yield).
Protocol 3: Protection of an Alcohol with MOM-Cl[4]
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Protocol 4: Deprotection of a MOM Ether with Acid[4]
The MOM-protected compound (1.0 equiv) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and 6M aqueous hydrochloric acid (HCl) (2:1 v/v). The reaction mixture is stirred at room temperature for 6-12 hours. The mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected alcohol.
Protocol 5: Protection of an Alcohol with SEM-Cl[6]
To a suspension of NaH (1.5 equiv, 60% in mineral oil) in anhydrous DMF at 0 °C is added a solution of the alcohol (1.0 equiv) in DMF dropwise. The mixture is stirred at 0 °C for 2 hours. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv) is then added. After stirring for 10 hours, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Protocol 6: Deprotection of an SEM Ether with Fluoride
To a solution of the SEM-protected compound (1.0 equiv) in THF is added tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Signaling Pathways and Reaction Mechanisms
The selective cleavage of these protecting groups is governed by their distinct electronic properties and reactivity towards specific reagents.
Mechanism of DDQ-mediated deprotection of DMB/PMB ethers.
The electron-rich nature of the DMB and PMB aromatic rings facilitates the formation of a charge-transfer complex with DDQ, initiating the cleavage. The additional methoxy group in DMB enhances this interaction, leading to a faster reaction rate.
Mechanism of acid-catalyzed deprotection of MOM ethers.
The cleavage of MOM ethers proceeds via protonation of the ether oxygen, followed by formation of a resonance-stabilized oxonium ion, which is then hydrolyzed.
Mechanism of fluoride-mediated deprotection of SEM ethers.
The deprotection of SEM ethers with fluoride is driven by the high affinity of fluoride for silicon, leading to the fragmentation of the protecting group.
Conclusion
The 2,4-dimethoxybenzyl (DMB) group is a versatile and valuable protecting group in complex molecule synthesis. Its enhanced lability compared to the p-methoxybenzyl (PMB) group allows for milder deprotection conditions and provides an additional layer of orthogonality. When compared to acetal-based protecting groups like MOM and SEM, DMB offers a different set of stability and deprotection characteristics, enriching the toolbox of the synthetic chemist. The judicious selection of DMB, PMB, MOM, or SEM, based on the specific requirements of the synthetic route and the desired orthogonal strategies, is crucial for the successful and efficient construction of complex molecular architectures. This guide provides a framework for making such informed decisions, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
A Head-to-Head Comparison: 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For the protection of hydroxyl and amino functionalities, benzyl-type ethers and amines are among the most ubiquitously employed strategies. This guide provides an in-depth, objective comparison of the 2,4-dimethoxybenzyl (DMB), p-methoxybenzyl (PMB), and the parent benzyl (B1604629) (Bn) protecting groups. By presenting their performance with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic endeavors.
At a Glance: Key Differences in Benzyl-Type Protecting Groups
The primary distinction between DMB, PMB, and Bn groups lies in their electronic properties, which directly impacts their lability under acidic and oxidative conditions. The electron-donating methoxy (B1213986) substituents on the DMB and PMB aromatic rings render them significantly more susceptible to cleavage under milder conditions compared to the unsubstituted benzyl group. The additional methoxy group in DMB enhances this effect, making it the most labile of the three under acidic conditions.
Quantitative Performance Data: Protection of Alcohols
The following tables summarize typical reaction conditions, times, and yields for the protection of primary alcohols with DMB, PMB, and Bn groups.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 99 |
Quantitative Performance Data: Deprotection of Protected Alcohols
The choice of deprotection method is a critical consideration and often dictates the selection of the protecting group, especially in the context of orthogonal strategies in complex molecule synthesis.
Table 2: Comparison of O-Deprotection Methods
| Method | Reagents | DMB Ether | PMB Ether | Bn Ether |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | High Yield (e.g., quant., 2 h)[1] | Good to High Yield (cleavage is slower than DMB) | Generally Stable (requires harsh conditions) |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Very Fast, High Yield | Fast, High Yield | Slow, often incomplete |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved |
Quantitative Performance Data: Protection of Amines
Similar to alcohols, the protection of amines with these benzyl derivatives is a common strategy.
Table 3: Comparison of Primary Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl bromide | K₂CO₃, CH₃CN, reflux | 6 - 12 h | 80 - 90 |
| PMB | p-Methoxybenzyl chloride | Et₃N, CH₂Cl₂, rt | 4 - 10 h | 85 - 95 |
| Bn | Benzyl bromide | K₂CO₃, CH₃CN, reflux | 8 - 16 h | 85 - 95 |
Quantitative Performance Data: Deprotection of Protected Amines
The relative stability of N-protected benzyl derivatives mirrors that of their O-protected counterparts.
Table 4: Comparison of N-Deprotection Methods
| Method | Reagents | N-DMB | N-PMB | N-Bn |
| Acidic Cleavage | TFA | Readily Cleaved | Readily Cleaved (slower than DMB) | Generally Stable |
| Oxidative Cleavage | CAN or DDQ | Readily Cleaved | Readily Cleaved | Generally Stable |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved |
Experimental Protocols
Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride (DMB-Cl)
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq) in anhydrous THF (5 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which 2,4-dimethoxybenzyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Oxidative Deprotection of a DMB-Protected Alcohol with DDQ
To a solution of the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (10:1, v/v) at room temperature is added 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq). The reaction mixture is stirred vigorously and monitored by TLC. Upon completion (typically 0.5-2 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Acidic Deprotection of an N-DMB Protected Amine with TFA
The N-DMB protected amine (1.0 eq) is dissolved in dichloromethane (B109758) (10 mL). Trifluoroacetic acid (TFA, 10-20% v/v) is added, and the solution is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 1-4 hours), the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene (B28343) to remove residual TFA. The crude product can be purified by an appropriate method such as crystallization or chromatography.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection and deprotection of alcohols and amines.
Orthogonality and Strategic Considerations
A key advantage of employing this suite of protecting groups is the potential for orthogonal deprotection strategies. The significant difference in lability between the benzyl group and its methoxy-substituted analogues under oxidative and strongly acidic conditions allows for selective deprotection. For instance, a PMB or DMB group can be cleaved with DDQ in the presence of a Bn group.[1] Similarly, the increased acid lability of the DMB group allows for its selective removal under milder acidic conditions that would leave a PMB or Bn group intact. This orthogonality is a powerful tool in the synthesis of complex molecules requiring differential protection of multiple functional groups.
Caption: Orthogonal deprotection strategy for DMB, PMB, and Bn groups.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxybenzyl Alcohol: A Procedural Guide
The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4-Dimethoxybenzyl alcohol, ensuring compliance with safety regulations and minimizing environmental impact. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle and dispose of this chemical as a hazardous substance to ensure the highest safety standards.
Safety and Hazard Summary
Proper handling and disposal procedures are informed by the chemical and physical properties of the substance. Key data for this compound are summarized below.
| Parameter | Value | Citations |
| Physical State | Solid | [3][4] |
| Appearance | Off-white | [3][4] |
| Melting Point | 37 - 40 °C / 98.6 - 104 °F | [3][4] |
| Boiling Point | 177 - 179 °C / 350.6 - 354.2 °F (@ 10-13 mmHg) | [3][4] |
| Flash Point | > 110 °C / > 230 °F | [3][4] |
| Storage Class | 11 (Combustible Solids) | |
| Hazards | May cause respiratory irritation, skin irritation, and serious eye irritation. | [1] |
| Incompatible Materials | Oxidizing agents. | [3][4][5] |
Detailed Disposal Protocol
Follow these procedures to ensure the safe handling, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to prevent exposure.
-
Gloves: Wear appropriate protective gloves.
-
Eye Protection: Use chemical safety goggles or eyeglasses.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: If there is a risk of dust generation, use a dust respirator (e.g., N95).[1]
Waste Collection and Segregation
Proper segregation is the first step in compliant waste management.
-
Original Container: Whenever possible, leave the chemical waste in its original container. This ensures it is clearly identified and avoids potential reactions from contaminated containers.
-
No Mixing: Do not mix this compound waste with any other waste streams, especially incompatible materials like strong oxidizing agents.[6]
-
Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent contamination and exposure.
-
Alert Personnel: Notify others in the immediate area of the spill.[1]
-
Ensure Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.[1]
-
Containment: Prevent the spillage from entering drains or water courses.[1]
-
Clean-up (Dry Spill):
-
For solid this compound, use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep up or shovel the material.[1][3][4] An explosion-proof vacuum designed for chemical dust may also be used.[1]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
-
Decontamination: After collecting the spilled material, wash the area down with large amounts of water.[1] Collect any cleaning materials (e.g., contaminated wipes) and place them in the hazardous waste container.
Temporary Waste Storage
Store containers of this compound waste safely pending collection.
-
Container Integrity: Keep the waste container tightly sealed to prevent leaks or spills.[1][2][3][4]
-
Storage Location: Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4]
-
Segregation: Store the waste away from incompatible materials, particularly oxidizing agents.[3][4][5]
Final Disposal
Final disposal must be conducted by qualified professionals in accordance with all applicable regulations.
-
Professional Disposal Service: Dispose of the contents and container through an authorized hazardous or special waste collection point.[1][2]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7][8]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[2][9] Never dispose of this chemical down the drain or in the regular trash.[1][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. benchchem.com [benchchem.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
